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  • Product: 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene
  • CAS: 1249505-29-0

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene: A Bifunctional Building Block for Advanced API Synthesis

Executive Summary In modern drug discovery and active pharmaceutical ingredient (API) synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of the synthetic route. 4-(chloromethyl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of the synthetic route. 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0) is a highly versatile, orthogonally reactive intermediate. Characterized by an electrophilic benzylic chloride and a reducible nitro moiety, this compound serves as a critical linchpin for synthesizing complex functionalized anilines, quinazolines, and indole-based pharmacophores.

This technical guide provides an in-depth analysis of the structural electronics, causal reaction sequencing, and validated experimental protocols required to harness this molecule effectively.

Structural and Electronic Properties

The reactivity of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is governed by a complex "push-pull" electronic system across the aromatic core.

  • C1 - Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution but serves as a masked amine, poised for late-stage reduction.

  • C2 - Ethoxy Group (-OCH₂CH₃): An electron-donating group (EDG) via resonance (+M). It provides steric shielding to the adjacent nitro group and enriches the electron density of the aromatic system, partially counterbalancing the nitro group's deactivating effect.

  • C4 - Chloromethyl Group (-CH₂Cl): A highly activated benzylic electrophile. The adjacent π -system of the benzene ring stabilizes the SN​2 transition state by allowing orbital overlap with the σ∗ orbital of the C-Cl bond, drastically lowering the activation energy for nucleophilic attack [4].

Table 1: Physicochemical Profile
PropertyValueStructural Implication
CAS Number 1249505-29-0Standard registry identifier for procurement.
Molecular Formula C₉H₁₀ClNO₃Indicates a high degree of functionalization.
Molecular Weight 215.63 g/mol Favorable for fragment-based drug design (FBDD).
Hydrogen Bond Acceptors 4High polarity driven by the nitro and ether oxygens.
Reactive Sites 2 (Benzylic C, Nitro N)Enables orthogonal, multi-step functionalization.

Retrosynthetic Analysis and Core Synthesis

The most scalable route to 4-(chloromethyl)-2-ethoxy-1-nitrobenzene involves the free-radical chlorination of its precursor, 2-ethoxy-4-methyl-1-nitrobenzene.

Causality in Reagent Selection

While chlorine gas ( Cl2​ ) under UV light is a classical method for benzylic chlorination, it frequently leads to over-chlorination, producing dichloromethyl (benzal chloride) or trichloromethyl (benzotrichloride) impurities [3]. To ensure strict regioselectivity and mono-chlorination, N-Chlorosuccinimide (NCS) is utilized alongside a radical initiator like Azobisisobutyronitrile (AIBN) . NCS acts as a controlled chlorine reservoir, maintaining a low, steady-state concentration of chlorine radicals in the reaction mixture, which kinetically favors the mono-chlorinated product.

Protocol 1: Radical Chlorination (Self-Validating System)
  • Preparation: Charge a flame-dried, round-bottom flask with 2-ethoxy-4-methyl-1-nitrobenzene (1.0 equiv) and anhydrous benzotrifluoride (PhCF₃) (0.5 M). Note: PhCF₃ is utilized as a green, non-ozone-depleting alternative to carbon tetrachloride.

  • Initiation: Add NCS (1.05 equiv) and AIBN (0.05 equiv). Purge the system with inert argon gas for 10 minutes.

  • Propagation: Heat the reaction mixture to 80°C (reflux) under continuous stirring. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 8:2). The reaction typically reaches completion within 4–6 hours.

  • Workup (Validation): Cool to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a Celite pad to remove succinimide. Wash the organic filtrate with water and brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the pure 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

Orthogonal Reactivity and Reaction Sequencing

The true value of this building block lies in its orthogonal reactivity. However, the sequence of functionalization is critical. Nucleophilic displacement ( SN​2 ) of the benzylic chloride must invariably precede the reduction of the nitro group.

The Logic of Causality

If the nitro group is reduced to an aniline before the benzylic chloride is displaced, the resulting molecule will contain both a highly nucleophilic primary amine and a highly electrophilic benzylic chloride. This will trigger rapid, uncontrolled intermolecular self-condensation (polymerization) or intramolecular cyclization.

G cluster_correct Correct Sequence: Orthogonal Control cluster_incorrect Incorrect Sequence: Kinetic Trap Core 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene SN2 Step 1: SN2 Displacement (Amines, Alkoxides) Core->SN2 Red2 Step 1: Nitro Reduction (Forms Aniline) Core->Red2 Red1 Step 2: Nitro Reduction (Fe/NH4Cl) SN2->Red1 Stable Stable API Precursor (Functionalized Aniline) Red1->Stable Polymer Catastrophic Self-Condensation (Polymerization) Red2->Polymer Intermolecular SN2

Figure 1: Logical causality of reaction sequencing to prevent self-condensation.

Protocol 2: SN​2 Displacement (Pathway A)
  • Reaction Setup: Dissolve 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine) (1.2 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Execution: Stir at room temperature for 2-4 hours. The activated benzylic position allows this reaction to proceed smoothly without excessive heating, minimizing degradation.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with LiCl (5% aq) to remove residual DMF. Concentrate to yield the intermediate.

Protocol 3: Chemoselective Nitro Reduction (Pathway B)

For the reduction of the nitro group to an aniline, catalytic hydrogenation (e.g., H2​ , Pd/C) is often employed. However, if the molecule contains halogenated aryl substituents introduced during the SN​2 phase, Pd/C can cause unwanted hydrodehalogenation. Therefore, the Béchamp reduction variant utilizing Iron and Ammonium Chloride is the gold standard for chemoselective nitro reduction[1][2].

Mechanistically, this proceeds via a series of single-electron transfers (SET) from the iron surface to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine [1].

  • Reaction Setup: Suspend the SN​2 intermediate (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 4.0 equiv). The mildly acidic nature of NH4​Cl activates the iron surface without hydrolyzing sensitive functional groups (like the ethoxy ether).

  • Execution: Heat the mixture to 80°C (reflux) for 2 hours. The reaction will turn dark brown/black as iron oxides form.

  • Workup (Validation): Cool to room temperature. Filter the heterogeneous mixture through a tightly packed Celite pad to remove iron salts, washing the cake generously with hot ethanol. Concentrate the filtrate, basify with saturated NaHCO3​ , and extract with dichloromethane to yield the highly pure, functionalized aniline API precursor.

G SM 2-Ethoxy-4-methyl-1-nitrobenzene Reagent1 NCS, AIBN Radical Chlorination SM->Reagent1 Core 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (Core Building Block) Reagent1->Core Path1 Nucleophilic Attack (e.g., Morpholine, K2CO3) Core->Path1 Step 1: SN2 Intermediate 4-(Morpholinomethyl)-2-ethoxy-1-nitrobenzene Path1->Intermediate Path2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate->Path2 Step 2: SET Reduction API 4-(Morpholinomethyl)-2-ethoxy-aniline (Target Pharmacophore) Path2->API

Figure 2: Complete synthetic workflow from precursor to final target pharmacophore.

Conclusion

4-(chloromethyl)-2-ethoxy-1-nitrobenzene is a highly engineered intermediate that provides synthetic chemists with precise control over molecular architecture. By understanding the causal relationship between its electronic structure and its reactivity—specifically the necessity of executing benzylic SN​2 displacements prior to Béchamp-style nitro reductions—researchers can reliably construct complex, multi-ring API frameworks with high yields and minimal byproduct formation.

References

  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education. Available at:[Link]

  • Scribd. "SN2 Reaction Rate and Mechanism Analysis." Organic Chemistry Mechanistic Reviews. Available at:[Link]

Exploratory

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0): A Mechanistic Guide to Bifunctional Reactivity and Synthetic Applications

Executive Summary In modern drug discovery, the rapid construction of complex pharmacophores relies heavily on the strategic selection of bifunctional building blocks. 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 12495...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid construction of complex pharmacophores relies heavily on the strategic selection of bifunctional building blocks. 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0) is a highly versatile, commercially available intermediate utilized extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR ligands[1].

This technical guide provides an in-depth analysis of the compound's physicochemical profile, the mechanistic rationale behind its dual reactivity, and field-proven, self-validating experimental protocols for its functionalization. By understanding the causality behind each reaction parameter, researchers can seamlessly integrate this building block into high-throughput parallel synthesis or scale-up campaigns.

Physicochemical Profiling

Before deploying any building block in a synthetic route, a thorough understanding of its baseline properties is required to predict solubility, stability, and reactivity.

PropertyValue
Chemical Name 4-(chloromethyl)-2-ethoxy-1-nitrobenzene
CAS Number 1249505-29-0
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
MDL Number MFCD16699778
Structural Class Benzylic Halide / Nitroarene
Electrophilic Center C4 (Chloromethyl carbon)
Reducible Center C1 (Nitro group)

Core Mechanistic Pathways: The Logic of Bifunctionality

The synthetic value of CAS 1249505-29-0 lies in its orthogonal reactivity. It possesses an electrophilic benzylic center primed for nucleophilic attack, and a nitro group that serves as a masked aniline.

The Benzylic Electrophile (Sₙ2 Pathway)

The chloromethyl group at the C4 position undergoes rapid Bimolecular Nucleophilic Substitution (Sₙ2). The causality behind this accelerated reactivity lies in the adjacent aromatic ring. During the Sₙ2 transition state, the incoming nucleophile and the departing chloride ion form a trigonal bipyramidal geometry. The empty p-orbital forming at the α -carbon overlaps with the π -system of the benzene ring. This delocalization significantly lowers the activation energy ( Ea​ ) of the transition state compared to standard primary alkyl halides [2].

The Reducible Nitro Motif

The nitro group at C1 acts as a stable, electron-withdrawing placeholder during the initial Sₙ2 alkylation. Once the benzylic position is functionalized, the nitro group can be selectively reduced to a primary amine via catalytic hydrogenation. This reduction proceeds through a series of two-electron transfers, passing through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the final N-O bond cleavage yields the aniline [3]. The resulting aniline becomes a powerful nucleophile for subsequent amide couplings or heterocycle formations.

Reactivity Core CAS: 1249505-29-0 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene Site1 C4: Chloromethyl Group Core->Site1 Site2 C1: Nitro Group Core->Site2 Mech1 Electrophilic Center (SN2 Displacement) Site1->Mech1 Mech2 Reducible Center (Catalytic Hydrogenation) Site2->Mech2 App1 Amine/Ether Alkylation Mech1->App1 App2 Aniline Generation Mech2->App2

Bifunctional reactivity logic of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

Experimental Protocols: A Self-Validating Workflow

To demonstrate the utility of this compound, we outline a standard two-step workflow to generate a versatile 3-ethoxy-4-nitrobenzylamine derivative, using morpholine as a model nucleophile.

Step 1: Sₙ2 Alkylation (Synthesis of 4-(Morpholinomethyl)-2-ethoxy-1-nitrobenzene)

Objective: Displace the benzylic chloride with a secondary amine.

Methodology & Causality:

  • Reagent Preparation: Dissolve 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent. It poorly solvates the nucleophile, leaving the morpholine highly reactive and accelerating the Sₙ2 pathway [2].

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a heterogeneous inorganic base to scavenge the HCl byproduct. If omitted, the liberated HCl would protonate the morpholine, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophile Addition: Add Morpholine (1.2 eq) dropwise.

  • Thermal Activation: Stir the suspension at 60°C for 4 hours. Monitor via LC-MS.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate (EtOAc) and water, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Hydrogenation (Synthesis of 4-(Morpholinomethyl)-2-ethoxyaniline)

Objective: Reduce the nitro group to a primary aniline for downstream coupling.

Methodology & Causality:

  • Reaction Setup: Dissolve the intermediate from Step 1 in Methanol (MeOH). Causality: Protic solvents like MeOH are critical here because they readily solubilize the polar hydroxylamine intermediate, preventing it from precipitating and prematurely halting the reduction [3].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an argon atmosphere. Causality: Pd/C provides a massive surface area for the co-adsorption of hydrogen gas and the nitroarene, facilitating the necessary single-electron transfers.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at 25°C for 12 hours.

  • Workup (Safety Critical): Purge the flask with argon. Filter the mixture through a pad of Celite. Causality: Pd/C is highly pyrophoric when dry and exposed to air. Celite filtration safely removes the catalyst while keeping it wet with solvent. Concentrate the filtrate to yield the final aniline.

Workflow SM Starting Material CAS: 1249505-29-0 Step1 Step 1: SN2 Alkylation Morpholine, K2CO3, MeCN (60°C) SM->Step1 Int1 Intermediate 4-(Morpholinomethyl)-2-ethoxy-1-nitrobenzene Step1->Int1 Step2 Step 2: Nitro Reduction 10% Pd/C, H2 (1 atm), MeOH (25°C) Int1->Step2 Prod Target Pharmacophore 4-(Morpholinomethyl)-2-ethoxyaniline Step2->Prod

Two-step synthetic workflow for functionalizing CAS 1249505-29-0.

Analytical Validation

A robust protocol must be self-validating. To confirm the success of the aforementioned workflow, utilize the following analytical markers:

  • Validation of Step 1 (Sₙ2): In the ¹H NMR spectrum, the benzylic protons (-CH₂Cl) of the starting material appear as a sharp singlet near 4.6 ppm . Upon successful substitution with morpholine, this singlet will shift upfield to approximately 3.5 ppm . This occurs because the highly electronegative chlorine atom has been replaced by a less deshielding nitrogen atom.

  • Validation of Step 2 (Reduction): In the ¹H NMR spectrum, the aromatic protons will shift significantly upfield. The strongly electron-withdrawing nitro group deshields the ring, but upon reduction to an electron-donating amine, the ring becomes electron-rich (shielded). Furthermore, a new broad singlet integrating to 2H will appear around 3.5–4.0 ppm , corresponding to the newly formed -NH₂ group. LC-MS will show a mass transition corresponding to a loss of 30 Da (conversion of -NO₂ to -NH₂).

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition". Wiley. URL: [Link]

  • Gkizis, P. L., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C". PubMed Central (PMC). URL:[Link]

Foundational

Spectroscopic Characterization of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(chloromethyl)-2-ethoxy-1-nitrobenzene. As experimental spectra for this specific compound are not widely available in public databas...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(chloromethyl)-2-ethoxy-1-nitrobenzene. As experimental spectra for this specific compound are not widely available in public databases, this document focuses on predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate the empirical validation and further investigation of this compound by researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

4-(chloromethyl)-2-ethoxy-1-nitrobenzene is a substituted aromatic compound with a unique combination of functional groups that make it a potentially valuable intermediate in organic synthesis. The presence of a nitro group, an ethoxy group, and a chloromethyl group on the benzene ring offers multiple sites for chemical modification. Understanding the precise structure and electronic environment of this molecule is paramount for its effective utilization in the development of novel chemical entities. Spectroscopic techniques are the cornerstone of such structural elucidation, providing detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the NMR signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and chloromethyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The ethoxy group is an electron-donating group, which will shield the aromatic protons, shifting their signals to a higher field (lower ppm).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.8 - 8.1d~2
H-57.5 - 7.7dd~8, ~2
H-67.2 - 7.4d~8
-CH₂Cl4.6 - 4.8s-
-OCH₂CH₃4.1 - 4.3q~7
-OCH₂CH₃1.4 - 1.6t~7

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. For instance, the proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. Conversely, the proton at position 6 (H-6) is ortho to the electron-donating ethoxy group, resulting in a more upfield position compared to H-3 and H-5. The chloromethyl protons are expected to appear as a singlet, as there are no adjacent protons to couple with. The ethoxy group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

CarbonPredicted Chemical Shift (δ, ppm)
C-1148 - 152
C-2153 - 157
C-3115 - 119
C-4138 - 142
C-5128 - 132
C-6124 - 128
-CH₂Cl44 - 48
-OCH₂CH₃64 - 68
-OCH₂CH₃14 - 18

Causality behind Predictions: The carbon attached to the nitro group (C-1) and the ethoxy group (C-2) are expected to be the most downfield shifted due to the direct attachment of electronegative atoms. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all substituents.

Experimental Protocol for NMR Data Acquisition

A detailed methodology for acquiring high-quality NMR data for 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is as follows:

  • Sample Preparation:

    • Dissolve 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • To ensure a homogeneous solution and remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.[1]

    • Clearly label the NMR tube with the sample identifier.

  • Instrumentation:

    • Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to achieve good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and co-adding 16-32 scans to achieve an adequate signal-to-noise ratio.[2]

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and co-adding 1024 or more scans.[2]

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted Infrared Absorption Profile

The IR spectrum of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is expected to show strong absorption bands corresponding to the nitro, ether, and alkyl halide functional groups, as well as the aromatic ring.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1510 - 1550Strong
Symmetric Stretch1330 - 1370Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
C-H Stretch3100 - 3000Medium to Weak
C-H Out-of-Plane Bend900 - 675Strong
Ether (C-O-C)Asymmetric Stretch1200 - 1275Strong
Symmetric Stretch1020 - 1075Strong
Alkyl Halide (CH₂Cl)C-Cl Stretch650 - 800Strong to Medium

Causality behind Predictions: The strong electron-withdrawing nature of the nitro group results in very intense and characteristic asymmetric and symmetric stretching vibrations.[3] The C-O-C stretching vibrations of the ethoxy group will also be prominent. The C-Cl stretch of the chloromethyl group is expected in the fingerprint region. The substitution pattern on the benzene ring will influence the exact position of the C-H out-of-plane bending vibrations.

Experimental Protocol for IR Data Acquisition

The following are detailed methodologies for obtaining IR spectra of solid organic compounds:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is a common and convenient method for obtaining IR spectra of solid powders.

    • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.[3]

    • Sample Analysis: Place a small amount of the powdered solid sample directly onto the ATR crystal. Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.[3]

  • Data Acquisition:

    • Collect the IR spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ over a wavenumber range of 4000 to 400 cm⁻¹.[3]

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol

m/zPredicted FragmentIdentity
201/203[M]⁺Molecular ion
172/174[M - C₂H₅]⁺Loss of ethyl group
156/158[M - NO₂]⁺Loss of nitro group
152[M - CH₂Cl]⁺Loss of chloromethyl group
126/128[M - NO₂ - C₂H₄]⁺Loss of nitro and ethene
49/51[CH₂Cl]⁺Chloromethyl cation

Causality behind Predictions: The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of a chlorine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the cleavage of the benzylic C-C bond to lose the chloromethyl radical. The ethoxy group can undergo fragmentation through the loss of an ethyl radical or an ethene molecule.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[2]

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV. EI often leads to extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds, often used with LC-MS. ESI typically results in a prominent molecular ion peak with less fragmentation.

  • Mass Analysis:

    • Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the ions, providing further confirmation of the molecular formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown substituted aromatic compound like 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern H_NMR ¹H NMR Determine Proton Environment & Connectivity MS->H_NMR Combined_Analysis Combined Data Analysis & Structure Verification MS->Combined_Analysis IR Infrared (IR) Spectroscopy Identify Functional Groups (e.g., -NO2, C-O, C-Cl) IR->H_NMR IR->Combined_Analysis C_NMR ¹³C NMR Determine Carbon Framework H_NMR->C_NMR H_NMR->Combined_Analysis C_NMR->Combined_Analysis Unknown Unknown Aromatic Compound Unknown->MS Unknown->IR

Caption: A logical workflow for the spectroscopic analysis of an unknown aromatic compound.

Conclusion

References

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  • Rieger, P. H., & Fraenkel, G. K. (1963). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics, 39(3), 609-629.
  • Kondratenko, A. V., & Mazalov, L. N. (1988). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene. Journal of Structural Chemistry, 29(1), 51-57.
  • Pandey, V. K., & Kumar, A. (2007). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure: THEOCHEM, 806(1-3), 163-168.
  • Teo, Y. C., & Tan, Y. C. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. RSC Advances, 12(11), 6545-6552.
  • Lina, Y., Cai, M., Fang, Z., & Zhao, H. (2016). MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. RSC Advances, 6(10), 8345-8351.
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  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene, 2-chloro-1-(2-chloroethoxy)-4-nitro-. Retrieved from [Link]

  • Chegg. (2019, March 2). Label the peaks to represent the functional groups on.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008, July 15). Organic compounds. Retrieved from [Link]

  • ur-Rehman, A. (2026, March 2). 1-Chloromethyl-4-nitrobenzene. ResearchGate. [Link]

Sources

Exploratory

The Solvation Dynamics and Stability of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene in Laboratory Solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the realm of medicinal chemistry and active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the selection of an appropriate solvent system is rarely a mere matter of dissolution; it is a critical parameter dictating reaction kinetics, thermodynamic stability, and downstream purification. 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0) is a highly versatile, bifunctional building block. It features a strongly electron-withdrawing nitro group, a moderately electron-donating ethoxy ether, and a highly reactive electrophilic benzylic chloride.

This whitepaper provides an in-depth analysis of the solubility profile of this compound. Crucially, we distinguish between thermodynamic solubility (how much mass can dissolve) and chemical stability (how long the solute remains intact). Because benzylic chlorides are highly susceptible to solvolysis, selecting a solvent requires balancing dielectric constants with nucleophilicity.

Structural Causality and Solvation Thermodynamics

To predict and understand the solubility of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, one must deconstruct its molecular architecture:

  • The Aromatic Core & Ethoxy Group: The benzene ring and the ethyl chain of the ethoxy group impart significant lipophilicity. This drives favorable dispersive interactions with non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene).

  • The Nitro Group (-NO₂): As a strong dipole, the nitro group restricts solubility in strictly aliphatic hydrocarbons (like hexane) due to the energetic penalty of disrupting solute-solute dipole interactions without compensatory solvent-solute interactions.

  • The Chloromethyl Group (-CH₂Cl): This is the functional Achilles' heel regarding stability. The benzylic carbon is highly activated toward nucleophilic substitution (Sₙ1/Sₙ2)[1]. While protic solvents (alcohols, water) may thermodynamically dissolve the compound, they will kinetically degrade it via solvolysis, generating hydrochloric acid and the corresponding ether or alcohol[2][3].

Therefore, the ideal solvents for long-term storage and handling are polar aprotic solvents , which offer high solubility without acting as nucleophiles.

Solubility and Stability Matrix

The following table synthesizes the solubility behavior of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene across common laboratory solvents. Note: As specific quantitative data for this exact CAS is proprietary to specific synthesis campaigns, values are extrapolated based on highly validated structural analogs (e.g., 4-nitrobenzyl chloride) and Hansen Solubility Parameters.

Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Chemical Stability (24h)Mechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 250 (Highly Soluble)ExcellentHigh dipole moment disrupts solute crystal lattice; non-nucleophilic nature preserves the -CH₂Cl group. Ideal for Sₙ2 reactions.
Polar Aprotic Acetone20.7> 200 (Highly Soluble)ExcellentStrong dipole-dipole interactions with the nitro group.
Mod. Polar Dichloromethane (DCM)8.9> 300 (Highly Soluble)ExcellentExcellent dispersive and dipole matching. Standard choice for extraction and chromatography.
Mod. Polar Ethyl Acetate (EtOAc)6.0> 150 (Soluble)ExcellentGood hydrogen-bond acceptor properties solvate the aromatic core effectively.
Aromatic Toluene2.4~ 50-100 (Soluble)ExcellentFavorable π-π stacking interactions with the nitrobenzene core.
Polar Protic Methanol (MeOH)32.7~ 50 (Soluble)Poor (Degrades) Thermodynamically soluble, but the nucleophilic oxygen attacks the benzylic carbon, yielding 4-(methoxymethyl)-2-ethoxy-1-nitrobenzene.
Non-Polar n-Hexane1.9< 5 (Poorly Soluble)ExcellentInability to solvate the strong dipole of the nitro group. Used primarily as an anti-solvent for crystallization.
Aqueous Water80.1< 0.1 (Insoluble)Poor (Hydrolyzes)High hydrophobic bulk prevents dissolution; suspended particles slowly hydrolyze to the benzyl alcohol derivative[2].

Solvent-Induced Degradation (Solvolysis)

A critical failure point in drug development workflows is the assumption that a clear solution equates to a stable solution. When 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is dissolved in aliphatic alcohols (e.g., methanol, ethanol), the solvent acts as both the solvating medium and the reactant.

The electron-withdrawing nitro group para to the chloromethyl moiety slightly destabilizes the carbocation intermediate, pushing the solvolysis mechanism toward a bimolecular (Sₙ2) or borderline Sₙ2/Sₙ1 pathway depending on the solvent's ionizing power[3].

Degradation A 4-(chloromethyl)-2-ethoxy -1-nitrobenzene C Solvolysis (SN1/SN2) A->C B Protic Solvent (e.g., Methanol) B->C D 4-(methoxymethyl)-2-ethoxy -1-nitrobenzene C->D E HCl (Byproduct) C->E

Fig 1: Solvolysis pathway of the benzylic chloride in protic nucleophilic solvents.

Experimental Methodologies

To ensure scientific integrity, any solubility data used for regulatory submissions or process scale-up must be generated using self-validating systems. Below are the protocols for determining thermodynamic solubility and utilizing the compound in a standard workflow.

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol utilizes HPLC-UV to determine the exact solubility limit while simultaneously monitoring for solvent-induced degradation (validating stability).

Materials:

  • 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (API grade)

  • Target solvent (e.g., anhydrous Acetonitrile)

  • 0.22 µm PTFE syringe filters (PTFE is mandatory to prevent extractables from organic solvents).

  • HPLC system with UV/Vis detector (set to 254 nm).

Step-by-Step Procedure:

  • Saturation: Add an excess amount of the solid compound (~500 mg) to a 5 mL amber glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours. Causality note: 24 hours ensures thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant using a glass syringe and filter through the 0.22 µm PTFE filter into a pre-weighed volumetric flask.

  • Dilution & Quantification: Dilute the aliquot quantitatively with the mobile phase to fall within the linear dynamic range of the HPLC calibration curve.

  • Validation: Analyze via HPLC. The presence of a single peak confirms chemical stability in the solvent. The appearance of secondary peaks indicates solvolysis, rendering the "solubility" value a measure of degradation rather than true dissolution.

Workflow S1 1. Excess Solute Addition S2 2. Isothermal Equilibration (24h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation & PTFE Filtration) S2->S3 S4 4. HPLC-UV Quantification (Check for Degradants) S3->S4 S5 5. Data Validation (Mass Balance) S4->S5

Fig 2: Self-validating workflow for thermodynamic solubility and stability determination.

Protocol B: Standard Sₙ2 Derivatization Workflow

Because of its solubility profile, the most efficient way to utilize this compound is in polar aprotic systems.

  • Preparation: Dissolve 1.0 eq of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene in anhydrous DMF (0.5 M concentration). The high solubility in DMF ensures a homogeneous reaction mixture.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality note: A heterogeneous inorganic base is preferred over soluble organic amines (like TEA) to prevent competitive quaternization of the benzylic chloride.

  • Nucleophile Addition: Slowly add 1.1 eq of the target nucleophile (e.g., a secondary amine).

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (using 3:1 Hexane:EtOAc, taking advantage of the compound's solubility in moderately polar mixtures).

  • Workup: Quench with water. Because the starting material and product are highly lipophilic and insoluble in water, the product can be cleanly extracted using Dichloromethane (DCM) or Ethyl Acetate.

Conclusion

The handling of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene requires a nuanced understanding of both its physical solubility and its chemical reactivity. While its aromatic and ether moieties grant it broad solubility in organic media, the labile benzylic chloride strictly dictates the use of non-nucleophilic, polar aprotic solvents (such as DCM, DMF, or Acetone) for reliable, long-term processing. By adhering to the thermodynamic principles and self-validating protocols outlined above, researchers can prevent costly degradation cascades during API synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene as a Bifunctional Scaffold in Targeted Therapeutics Synthesis

Executive Summary In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0) [1] has emerged as a highly valuable scaffold for the synthesis of targeted therapeutics, including kinase inhibitors and PROTAC linkers.

This application note provides a comprehensive guide to utilizing this compound. By leveraging its orthogonal reactive sites—an electrophilic chloromethyl group and a reducible nitro group—chemists can execute protecting-group-free synthetic sequences. This document details the physicochemical profile, mechanistic rationale, and validated step-by-step protocols required to successfully deploy this building block in drug discovery workflows.

Physicochemical Profile

To ensure proper handling and reaction planning, the core properties of the scaffold are summarized below[2][3][4]:

PropertyValueClinical/Synthetic Relevance
CAS Number 1249505-29-0Standard identifier for commercial procurement.
Molecular Formula C9H10ClNO3Defines stoichiometric calculations.
Molecular Weight 215.63 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
InChIKey QRYUROFBJONFBR-UHFFFAOYSA-NUseful for cheminformatics and patent landscaping.
Key Functional Groups -CH₂Cl, -NO₂, -OEtProvides orthogonal reactivity and lipophilic target-binding interactions.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a building block behaves the way it does, rather than simply following a recipe. The utility of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is driven by three distinct structural features:

  • The Electrophilic Hub (Chloromethyl Group): The benzylic carbon is primed for bimolecular nucleophilic substitution (S_N2)[5]. While a bromomethyl group would be more reactive, the chloromethyl variant is deliberately chosen for its superior shelf stability and reduced tendency to undergo unwanted dimerization or premature hydrolysis during storage. It serves as the attachment point for solubilizing basic amines (e.g., piperazines, morpholines) common in kinase inhibitors.

  • The Latent Nucleophile (Nitro Group): The nitro group acts as a "masked" aniline. By keeping the nitrogen in its highest oxidation state during the S_N2 alkylation step, we completely eliminate the risk of self-polymerization or competitive alkylation that would occur if a free aniline were present. This is a classic protecting-group-free strategy.

  • The Steric/Electronic Modulator (Ethoxy Group): Positioned ortho to the nitro group, the ethoxy moiety increases the electron density of the aromatic ring. In a biological context, this group frequently acts as a lipophilic vector, occupying specific hydrophobic pockets (such as the hinge region of EGFR or BTK kinases) to enhance target affinity.

Experimental Workflows & Protocols

The following protocols describe the two-step functionalization of the scaffold: N-alkylation followed by chemoselective reduction.

Protocol 1: Chemoselective S_N2 N-Alkylation

This protocol details the attachment of a secondary amine (using N-methylpiperazine as a model) to the chloromethyl group[5].

Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base in acetonitrile. This heterogeneous mixture prevents the base-catalyzed hydrolysis of the benzylic chloride to a benzyl alcohol, a common side reaction when using hydroxide bases or aqueous conditions[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 equiv, finely powdered) in anhydrous acetonitrile (10 mL/g of substrate).

  • Amine Addition: Add N-methylpiperazine (1.2 equiv) to the suspension and stir at room temperature for 10 minutes.

  • Electrophile Addition: Dissolve 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (1.0 equiv) in a minimal amount of acetonitrile and add it dropwise to the reaction mixture over 15 minutes to prevent local overheating and bis-alkylation[5].

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via TLC (Slightly polar eluent, e.g., 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Validation & Quality Control (Self-Validating System):

  • TLC: The product should appear as a new, lower-R_f spot (due to the basic amine) that stains positive with Dragendorff's reagent.

  • LC-MS: Expected mass for the N-methylpiperazine adduct: [M+H]⁺ m/z = 280.1.

Protocol 2: Chemoselective Béchamp-Style Nitro Reduction

Once the amine is attached, the nitro group must be reduced to an aniline for subsequent amide coupling.

Causality & Design: While palladium-catalyzed hydrogenation (Pd/C, H₂) is the most prevalent method for nitro reduction[7], it poses a severe risk of hydrogenolysis (cleavage) of the newly formed benzylic C-N bond. To circumvent this, we utilize a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[8][9]. This system provides a mild, neutral electron-transfer mechanism that exclusively reduces the nitro group while leaving the benzylic amine entirely intact[8].

Step-by-Step Methodology:

  • Solvent Setup: Dissolve the alkylated nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (15 mL/g of substrate).

  • Activation: Add NH₄Cl (5.0 equiv) to the solution. The NH₄Cl acts as a mild proton source that activates the iron surface without lowering the pH enough to protonate and precipitate the starting material[8][9].

  • Reduction: Add activated Iron powder (5.0 equiv, <10 μm particle size) in portions to control the mild exotherm[9].

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 2–4 hours with vigorous stirring.

  • Workup: Cool the mixture to 40 °C. To remove the iron oxide sludge, filter the reaction mixture through a tightly packed pad of Celite®[9][10]. Wash the pad generously with hot ethanol and ethyl acetate.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target aniline.

Validation & Quality Control (Self-Validating System):

  • Visual Cue: The reaction transitions from a clear/yellowish solution to a dark brown/black suspension as Fe⁰ oxidizes to Fe₃O₄[11][12].

  • LC-MS: Expected mass for the reduced N-methylpiperazine adduct:[M+H]⁺ m/z = 250.1. The absence of an m/z = 152.1 peak confirms that benzylic hydrogenolysis did not occur.

Data Presentation & Optimization

The following table summarizes the optimization data for the S_N2 N-alkylation step, demonstrating the causality behind solvent and base selection.

SolventBaseTemperatureTimeConversion (LC-MS)Primary Impurity
DMFDIPEA80 °C2 h85%Benzyl alcohol (Hydrolysis)
EthanolK₂CO₃80 °C (MW)40 min70%Benzyl ethyl ether
Acetonitrile K₂CO₃ 60 °C 5 h >95% None (Clean conversion)
THFEt₃N65 °C12 h40%Unreacted starting material

Visualizations

Synthetic Strategy Workflow

SyntheticStrategy A 4-(Chloromethyl)- 2-ethoxy-1-nitrobenzene (Bifunctional Scaffold) B SN2 Alkylation (e.g., N-methylpiperazine) A->B K2CO3, MeCN C Alkylated Nitro Intermediate B->C D Chemoselective Reduction (Fe/NH4Cl) C->D Heat, EtOH/H2O E Aniline Intermediate (Ready for Coupling) D->E

Figure 1: Two-step synthetic workflow converting the bifunctional scaffold into a versatile aniline intermediate.

Chemoselectivity Logic Tree

Chemoselectivity Start Alkylated Nitro Intermediate (Contains Benzylic C-N Bond) PdC Method A: Pd/C, H2 Start->PdC Standard Hydrogenation Fe Method B: Fe, NH4Cl (Béchamp Reduction) Start->Fe Mild Electron Transfer PdC_Result Risk: Hydrogenolysis of Benzylic Amine (Product Loss) PdC->PdC_Result Fe_Result Success: Chemoselective Nitro Reduction (Intact Benzylic Amine) Fe->Fe_Result

Figure 2: Mechanistic rationale for selecting Fe/NH₄Cl to prevent benzylic C-N bond cleavage.

References

  • Xiao, Z.-P., et al. "Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines." Synthetic Communications, 2010. Available at:[Link]

  • Parsons, A. F., et al. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, ACS Publications, 2023. Available at:[Link]

Sources

Application

step-by-step guide for reacting 4-(chloromethyl)-2-ethoxy-1-nitrobenzene with amines

Application Note: N-Alkylation of Amines using 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene Executive Summary & Substrate Profiling The functionalization of amines via N-alkylation is a cornerstone transformation in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation of Amines using 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Executive Summary & Substrate Profiling

The functionalization of amines via N-alkylation is a cornerstone transformation in medicinal chemistry and drug development. This application note details the step-by-step methodology for reacting 4-(chloromethyl)-2-ethoxy-1-nitrobenzene with primary or secondary amines.

Unlike unfunctionalized benzyl chlorides, this specific building block possesses unique electronic properties that dictate its reactivity. The para-nitro group acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the benzylic C-Cl bond, rendering the benzylic carbon highly electrophilic and accelerating the SN​2 reaction rate[1]. The ortho-ethoxy group (meta to the chloromethyl moiety) provides moderate steric shielding but does not electronically deactivate the benzylic position. Consequently, this substrate is an exceptionally reactive alkylating agent, requiring carefully optimized conditions to prevent over-alkylation (e.g., formation of quaternary ammonium salts) and to ensure high yields.

Experimental Design & Causality

To design a robust and self-validating protocol, the causality behind the selection of reagents and conditions must be established:

  • Solvent Selection (Acetonitrile): SN​2 reactions are highly sensitive to solvent effects. Anhydrous acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It stabilizes the polar transition state of the substitution reaction without solvating the nucleophilic amine, thereby maximizing reaction kinetics[2].

  • Base Selection (Potassium Carbonate): The reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct, which can protonate the nucleophilic amine and halt the reaction. Finely powdered K2​CO3​ is utilized as a heterogeneous inorganic base to scavenge HCl[3]. Its heterogeneous nature prevents base-catalyzed side reactions (like ether cleavage) and simplifies downstream workup compared to soluble organic bases like DIPEA.

  • Self-Validating System: The protocol leverages the intrinsic UV-active chromophore of the nitrobenzene moiety. Real-time Thin Layer Chromatography (TLC) at 254 nm allows the chemist to visually validate the consumption of the high- Rf​ starting material and the appearance of the lower- Rf​ product, ensuring the reaction is complete before initiating workup.

Workflow Visualization

G N1 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene + Amine (1.2 eq) N2 Add Base (K2CO3, 2.0 eq) in MeCN N1->N2 N3 Stir at 60-70 °C Monitor via TLC/LC-MS N2->N3 N4 Reaction Complete? N3->N4 N5 Aqueous Workup (EtOAc / H2O) N4->N5 Yes N7 Continue Heating N4->N7 No N6 Flash Chromatography (Purified N-Alkylated Product) N5->N6 N7->N3

Workflow for the N-alkylation of amines using 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

Step-by-Step Methodology

Materials Required:

  • 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (1.0 equiv, Electrophile)

  • Primary or Secondary Amine (1.2 equiv, Nucleophile)

  • Potassium carbonate ( K2​CO3​ , 2.0 equiv, finely powdered)

  • Anhydrous Acetonitrile (MeCN, 0.2 M relative to substrate)

Protocol:

  • Electrophile Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (1.0 equiv) in anhydrous MeCN.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the benzyl chloride to a benzyl alcohol.

    • Self-Validating Checkpoint: The solution must be completely transparent, confirming full dissolution of the electrophile.

  • Base Activation: Add finely powdered K2​CO3​ (2.0 equiv) to the solution. Stir vigorously at room temperature for 5 minutes.

    • Causality: Powdering the K2​CO3​ increases the surface area for the heterogeneous solid-liquid phase reaction, ensuring rapid neutralization of HCl[1].

  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise to the suspension.

    • Causality: A slight stoichiometric excess of the amine (1.2 eq) drives the bimolecular reaction to completion while minimizing the risk of poly-alkylation.

  • Thermal Acceleration: Attach a reflux condenser and heat the reaction mixture to 60–70 °C under an inert atmosphere (Nitrogen or Argon)[2].

  • Reaction Monitoring: Monitor the reaction progress every 2 hours via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) and LC-MS.

    • Self-Validating Checkpoint: The starting material will appear as a high- Rf​ UV-active spot (254 nm). The successful formation of the product is validated by the emergence of a lower- Rf​ spot (due to the increased polarity of the amine) and corresponding mass detection ( [M+H]+ ) on LC-MS.

  • Quenching & Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with excess ethyl acetate (EtOAc).

    • Self-Validating Checkpoint: The filter cake should contain only white inorganic salts. A colored filter cake indicates product entrapment, requiring further EtOAc washing.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc and wash sequentially with distilled water and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the pure N-alkylated amine.

Quantitative Data Presentation

The following table summarizes the optimization metrics for the N-alkylation of a standard secondary amine (e.g., morpholine) with 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, demonstrating the causality behind the chosen protocol parameters.

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)Impurity Profile
1DMFDIPEA (2.0 eq)251245High unreacted SM
2DMFDIPEA (2.0 eq)60678Trace quaternary salts
3MeCN K2​CO3​ (2.0 eq)251260High unreacted SM
4 MeCN K2​CO3​ (2.0 eq) 70 4 >95 Clean conversion
5THF Et3​N (2.0 eq)65855Sluggish kinetics

Table 1: Optimization of reaction conditions. Entry 4 represents the optimal, self-validating parameters utilized in the protocol.

Sources

Method

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Executive Summary & Chemical Context 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0) is a highly versatile, bi-functional building block frequently utilized in the synthesis of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0) is a highly versatile, bi-functional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule presents two distinct reactive sites that dictate its synthetic utility:

  • The Benzyl Chloride Moiety: Highly susceptible to nucleophilic substitution (SN2), commonly reacting with amines, alkoxides, or thiolates.

  • The Nitroarene Moiety: Readily undergoes catalytic hydrogenation or chemical reduction to yield the corresponding aniline derivative.

The Analytical Challenge: Monitoring these reactions requires overcoming specific chemical vulnerabilities. Benzyl chlorides are highly reactive and prone to solvolysis (hydrolysis or alcoholysis) when exposed to protic solvents during sample preparation. Conversely, the reduction of the nitro group often proceeds through a reactive hydroxylamine intermediate that rapidly oxidizes upon exposure to atmospheric oxygen.

To ensure data integrity, analytical methods must be designed around the causality of degradation . This guide details two field-proven, self-validating analytical workflows: real-time in-situ FTIR for nitro reductions, and quenched RP-HPLC-UV for SN2 aminations.

Reaction Workflows & Analytical Assignment

The choice of analytical technique is dictated by the physical and chemical state of the reaction. The diagram below outlines the strategic assignment of analytical methods to the two primary reaction pathways of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

G SM 4-(chloromethyl)-2-ethoxy -1-nitrobenzene SN2 SN2 Amination (Nucleophilic Attack) SM->SN2 Amine, Base RED Nitro Reduction (Catalytic Hydrogenation) SM->RED H2, Pd/C HPLC RP-HPLC-UV/MS (Quantitative Kinetics) SN2->HPLC Aliquot & Quench FTIR In-situ FTIR (ReactIR) (Real-time Monitoring) RED->FTIR Continuous Probe

Reaction pathways of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene and assigned analytical monitoring.

Protocol 1: Real-Time Monitoring of Nitro Reduction via In-Situ FTIR

Causality & Method Justification

Catalytic hydrogenation of the nitro group to an amine is a highly exothermic, multiphase reaction (gas/liquid/solid catalyst). Extracting aliquots for offline HPLC analysis is not only hazardous due to pressurized hydrogen, but it also compromises chemical integrity. The intermediate phenylhydroxylamine is highly sensitive and will artificially oxidize back to a nitroso or nitro species if exposed to air during sampling[1].

Therefore, in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) is the only trustworthy method. It provides continuous, non-destructive monitoring by tracking the distinct vibrational modes of the nitro and amine groups without breaking the reactor seal[2].

Step-by-Step Methodology
  • Probe Preparation & Background:

    • Insert an Attenuated Total Reflectance (ATR) diamond probe into the automated reactor (e.g., EasyMax/MultiMax).

    • Add the reaction solvent (e.g., anhydrous methanol or ethanol) and collect a solvent background spectrum at the target reaction temperature (e.g., 50 °C).

  • Establishing the Baseline (Internal Validation):

    • Charge the reactor with 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

    • Monitor the asymmetric NO2 stretch at ~1520–1530 cm⁻¹ and the symmetric NO2 stretch at ~1350 cm⁻¹. Ensure the absorbance signal is stable for 10 minutes prior to catalyst addition to confirm complete dissolution and lack of background degradation[2].

  • Reaction Initiation & Kinetic Tracking:

    • Charge the Pd/C catalyst and pressurize with H2.

    • Configure the FTIR software to continuously record spectra every 30 seconds.

    • Track Consumption: Profile the decay of the 1530 cm⁻¹ (NO2) band.

    • Track Formation: Profile the growth of the primary amine (NH2) scissoring band at ~1605 cm⁻¹ and the C-N stretch at ~1505 cm⁻¹[2].

  • Endpoint Determination: The reaction is deemed complete when the first derivative of the 1530 cm⁻¹ absorbance curve reaches zero (no further change in nitro concentration) and hydrogen uptake ceases.

Protocol 2: Quantitative Kinetic Profiling of SN2 Amination via RP-HPLC-UV

Causality & Method Justification

For SN2 substitutions at the chloromethyl position, precise conversion percentages and impurity profiling are required. Reversed-Phase HPLC-UV is ideal because the nitroaromatic system exhibits strong π→π∗ electronic transitions, yielding intense UV absorbance near 252–263 nm[3].

The Critical Vulnerability: The unreacted benzyl chloride starting material will rapidly hydrolyze to a benzyl alcohol if left sitting in an aqueous HPLC autosampler vial. To create a self-validating system, the protocol mandates an immediate chemical quench using cold, anhydrous solvent to instantly arrest the reaction and prevent solvolysis artifacts[4].

HPLC_Logic Sample Extract 0.1 mL Aliquot Quench Quench in 0.9 mL Cold Anhydrous MeCN Sample->Quench Filter PTFE Filtration (0.22 µm) Quench->Filter Inject HPLC-UV Injection (λ = 254 nm) Filter->Inject

Step-by-step sample quenching and processing workflow for RP-HPLC-UV kinetic profiling.

Step-by-Step Methodology
  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes. (The lipophilic nitrobenzene will retain well; the amine product will elute earlier due to protonation by TFA).

    • Detection: UV at 254 nm (optimal for the substituted nitrobenzene chromophore)[3].

  • Sampling and Quenching (The Validation Step):

    • Pre-fill HPLC vials with 0.9 mL of anhydrous, cold (-20 °C) acetonitrile.

    • At predetermined intervals (e.g., 5, 15, 30, 60 mins), withdraw exactly 0.1 mL of the reaction mixture.

    • Immediately dispense the aliquot into the cold acetonitrile. The sudden dilution and temperature drop arrests the SN2 kinetics, while the anhydrous environment prevents hydrolysis of the chloromethyl group[4].

  • Filtration & Analysis:

    • Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove insoluble bases or salts.

    • Inject 5 µL into the HPLC system.

  • Data Processing: Calculate conversion based on the relative peak area of the starting material versus the aminated product.

Data Presentation & Expected Analytical Signatures

To aid in peak identification and method validation, the expected spectroscopic and chromatographic data for 4-(chloromethyl)-2-ethoxy-1-nitrobenzene and its reaction products are summarized below.

Table 1: In-Situ FTIR Band Assignments (Nitro Reduction)
Functional GroupWavenumber (cm⁻¹)Vibration TypeKinetic Behavior During Reduction
-NO₂ ~1520 - 1530Asymmetric StretchingDecreases (Primary marker for SM consumption)
-NO₂ ~1350Symmetric StretchingDecreases
-C-Cl ~1260 - 1265C-Cl StretchingStatic (Remains intact during selective reduction)
-NH₂ ~1605N-H ScissoringIncreases (Primary marker for Aniline formation)
Aromatic C-N ~1505C-N StretchingIncreases
Table 2: RP-HPLC-UV and LC-MS Profiling (SN2 Amination)

(Note: Retention times are approximate and based on a standard 10-minute C18 gradient).

CompoundRelative Retention Time (RRT)UV λₘₐₓ (nm)ESI-MS (Positive Mode)
Amine Product (SN2) 0.6 - 0.7254[M+H]⁺ (Strong response due to basic amine)
Hydrolysis Impurity (Benzyl Alcohol) 0.85252[M-OH]⁺ or [M+Na]⁺ (Poor ionization)
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene 1.00 (Reference)252 - 256[M+H]⁺ (Isotope pattern: 3:1 ratio for ³⁵Cl/³⁷Cl)

References

  • Hydrogenation with FTIR Spectroscopy. METTLER TOLEDO AutoChem (YouTube). Available at:[Link]

  • Nitrobenzene Hydrogenation to Aniline: MultiMax System. Studylib. Available at: [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology. Available at:[Link]

Sources

Application

Application Note: Process Intensification and Commercial Scale-Up of Nirmatrelvir (PF-07321332)

Executive Summary The transition of Nirmatrelvir—the active SARS-CoV-2 3CL protease inhibitor in Paxlovid—from milligram-scale discovery to metric-ton commercial manufacturing in merely 17 months represents a paradigm sh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of Nirmatrelvir—the active SARS-CoV-2 3CL protease inhibitor in Paxlovid—from milligram-scale discovery to metric-ton commercial manufacturing in merely 17 months represents a paradigm shift in pharmaceutical process development[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the critical mechanistic decisions that enabled this unprecedented scale-up. The core strategy relied on a convergent synthesis, replacing hazardous, cost-prohibitive reagents with scalable, atom-economical alternatives, and telescoping key steps to eliminate the isolation of unstable intermediates[1].

Mechanistic Grounding & Causality: Overcoming Discovery Route Limitations

The initial discovery route was optimized for speed, utilizing reagents like HATU for amidation and the Burgess reagent for dehydration[2]. While effective for generating early clinical supplies, these reagents presented insurmountable barriers for commercial-scale manufacturing:

  • HATU (Amidation): Highly expensive, generates significant organic waste (poor atom economy), and poses explosive hazards at scale[2].

  • Burgess Reagent (Dehydration): Thermally unstable, moisture-sensitive, and prohibitive for metric-ton procurement[2].

  • Chromatographic Purifications: The discovery route relied on silica gel chromatography, which is unviable for high-throughput commercial manufacturing[3].

To resolve this, the process was redesigned into a convergent synthesis of a Western Fragment and an Eastern Fragment, culminating in a highly efficient [4].

Process Efficiency Metrics

The shift to the commercial route drastically improved the sustainability and throughput of the process, as summarized below[5].

MetricDiscovery RouteCommercial RouteImprovement Factor
Total Step Count 7529% Reduction
Cumulative PMI (E-factor) 47210877% Reduction
Amidation Reagent HATUEDCI / HOPOEnhanced Safety & Cost
Dehydration Reagent Burgess ReagentTFAAHigh Scalability
Isolation Method Silica ChromatographyDirect CrystallizationHigh Throughput

Convergent Synthesis Strategy

ConvergentSynthesis WF Western Fragment (L-tert-leucine + [3.1.0] Proline) Coupling Amidation (Coupling) EDCI / HOPO WF->Coupling EF Eastern Fragment (Pyrrolidinone Derivative) EF->Coupling Dehydration Dehydration TFAA Coupling->Dehydration Telescoped Sequence API Nirmatrelvir (PF-07321332) Anhydrous Form 1 Dehydration->API

Convergent synthesis strategy for Nirmatrelvir via telescoped assembly.

Detailed Synthetic Protocols

Protocol A: Cobalt-Catalyzed Cyclopropanation (Western Fragment Precursor)

Causality: The original synthesis of the bicyclic [3.1.0]proline core required cryogenic conditions. To ensure a robust supply chain, a scalable was implemented using inexpensive trans-(2S,4R)-4-hydroxy-L-proline[6].

  • Preparation: Charge the protected enone intermediate derived from trans-(2S,4R)-4-hydroxy-L-proline into the reactor.

  • Catalyst Addition: Introduce the cobalt catalyst under an inert nitrogen atmosphere.

  • Controlled Addition: Meter in the diazo reagent slowly. Self-Validation (IPC): Continuously monitor the exotherm and verify diazo consumption via in-line IR spectroscopy (monitoring the disappearance of the diazo stretch) to prevent catalyst decomposition and safety hazards[6].

  • Isolation: Quench the reaction and isolate the bicyclic [3.1.0]proline derivative. This process successfully yields >200 kg per batch[6].

Protocol B: MgSO4-Mediated Aminolysis (Eastern Fragment)

Causality: Previous syntheses of the Eastern Fragment required high equivalents of ammonia and protecting groups, generating high levels of residual solvents[7]. Magnesium sulfate (MgSO 4​ ) acts as a mild Lewis acid, accelerating the aminolysis while suppressing impurity formation[7].

  • Charge: Add the ester precursor and anhydrous MgSO 4​ to the reactor.

  • Aminolysis: Introduce a stoichiometric amount of ammonia.

  • Self-Validation (IPC): Monitor the reaction via HPLC until the ester precursor is ≤ 0.5% area[7].

  • Direct Isolation: Filter the inorganic MgSO 4​ salts. Crystallize the (S)-2-amino-3-[(S)-2-oxopyrrolidin-3-yl]propanamide HCl directly from the reaction mixture, bypassing extractive workups.

Protocol C: Telescoped Amidation-Dehydration Sequence (Final API Assembly)

Causality: The primary amide intermediate formed after coupling is amorphous and prone to trapping impurities[4]. By telescoping the amidation and dehydration steps, we bypass the isolation of this intermediate. EDCI/HOPO replaces HATU, and Trifluoroacetic Anhydride (TFAA) replaces the Burgess reagent[4].

TelescopedSequence Step1 Charge WF & EF Step2 Amidation (EDCI/HOPO) Step1->Step2 Step3 Phase Separation & Aqueous Workup Step2->Step3 Step4 Dehydration (TFAA) Step3->Step4 Step5 Crystallization (MTBE Solvate) Step4->Step5 Step6 Form 1 Conversion Step5->Step6

Workflow of the telescoped amidation-dehydration sequence.

  • Amidation: Charge the Western Fragment and Eastern Fragment into ethyl acetate (EtOAc). Add 1-hydroxy-2-pyridone (HOPO) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[4].

  • Amidation IPC: Stir at ambient temperature. Monitor via HPLC until the Western Fragment is ≤ 1.0% area.

  • Workup: Perform an aqueous wash to remove the water-soluble urea byproduct generated by EDCI. Self-Validation: Ensure the aqueous phase pH is neutral to slightly acidic to confirm the removal of basic impurities[4].

  • Dehydration: Cool the organic phase containing the primary amide. Add a tertiary amine base followed by controlled addition of TFAA[4].

  • Dehydration IPC: Monitor the conversion of the primary amide to the nitrile via HPLC.

  • Purging & Crystallization: Perform a solvent swap to methyl tert-butyl ether (MTBE). Crystallize Nirmatrelvir as an MTBE solvate. This step is critical for purging process-related impurities[4].

  • Final Form Conversion: Convert the MTBE solvate to the thermodynamically stable anhydrous Form 1[8]. Self-Validation: Confirm the polymorphic purity of Form 1 via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)[8].

References

  • Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months Source: ACS Central Science, 2023, 9(5), 849–857. URL:[Link]

  • Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence Source: Organic Process Research & Development, 2023, 27(12), 2250–2259. URL:[Link]

  • Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block Source: Organic Process Research & Development, 2023, 27(12), 2260–2270. URL:[Link]

  • Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment Source: Organic Process Research & Development, 2023, 27(12), 2240–2249. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

strategies for improving the yield of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene reactions

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene. This guide is designed for chemistry professionals engaged in research and development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene. This guide is designed for chemistry professionals engaged in research and development. Here, we move beyond simple protocols to explore the underlying principles of the reaction, helping you troubleshoot common issues and optimize your yield and purity. Our goal is to empower you with the expertise to not only execute the synthesis but to master it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the essential knowledge needed before you begin your experiment.

Q1: What is the primary reaction used to synthesize 4-(chloromethyl)-2-ethoxy-1-nitrobenzene?

The most common and industrially significant method is the Blanc chloromethylation reaction .[1][2] This is a type of electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring. The reaction typically involves the aromatic substrate (2-ethoxy-1-nitrobenzene), a formaldehyde source (like paraformaldehyde), hydrogen chloride (HCl), and a Lewis acid catalyst.[3][4]

Q2: How do the existing ethoxy and nitro groups on the starting material influence the reaction?

The two substituents on the benzene ring have opposing effects that you must manage:

  • 2-Ethoxy Group (-OEt): This is an electron-donating group, which activates the aromatic ring, making it more susceptible to electrophilic substitution.[2] It is an ortho, para-director. Since the ortho position (C6) is sterically hindered by the ethoxy group itself, and the other ortho position (C3) is influenced by the nitro group, the reaction strongly favors substitution at the para position (C4).

  • 1-Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring, making the reaction more difficult to initiate and carry out compared to an activated ring like anisole.[4] While chloromethylation of deactivated aromatics can be challenging, the activating effect of the ethoxy group is generally sufficient to allow the reaction to proceed under appropriate conditions.[5]

Q3: What is the role of each reagent in the reaction mixture?

  • 2-Ethoxy-1-nitrobenzene: The aromatic substrate that will be functionalized.

  • Paraformaldehyde: A stable, polymeric source of formaldehyde. In the acidic medium, it depolymerizes to provide the formaldehyde needed to form the electrophile.

  • Hydrogen Chloride (HCl): Plays a dual role. It reacts with formaldehyde and the catalyst to generate the active electrophilic species and serves as a protic acid to facilitate the reaction.[3]

  • Zinc Chloride (ZnCl₂): The most commonly used Lewis acid catalyst.[3][4] It coordinates with the formaldehyde and HCl to generate the highly reactive chloromethyl cation (⁺CH₂Cl) or a related electrophilic complex, which then attacks the aromatic ring.[1]

Q4: What are the critical safety precautions for this reaction?

The primary and most severe hazard associated with chloromethylation is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[3] BCME is a potent human carcinogen with high volatility.[6][7] Therefore, the following precautions are mandatory:

  • Ventilation: All work must be conducted in a certified, high-performance chemical fume hood.

  • Monitoring: If possible, use appropriate air monitoring for potential exposure.

  • Handling: Use chloromethylating agents that minimize BCME formation. Some alternative, though potentially less reactive, reagents have been developed for this reason.[3][8]

  • Quenching: The reaction should be quenched carefully with water or a basic solution to destroy any unreacted chloromethylating agents.

Part 2: Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and resolving them.

Q5: My reaction yield is significantly lower than expected. What are the likely causes and solutions?

Low yield is a frequent issue stemming from several factors. Use the following logic to diagnose the problem.

G start Problem: Low Yield cause1 Side Reaction: Diarylmethane Formation start->cause1 Is a significant, less polar byproduct observed? cause2 Inefficient Electrophile Generation start->cause2 Is starting material largely unreacted? cause3 Sub-optimal Reaction Conditions start->cause3 Is the reaction sluggish or inconsistent? solution1a Solution: Lower Reaction Temperature cause1->solution1a solution1b Solution: Avoid High Reactant Concentration cause1->solution1b solution2a Solution: Ensure Anhydrous Catalyst (e.g., fresh ZnCl₂) cause2->solution2a solution2b Solution: Maintain Constant HCl Sparging/Pressure cause2->solution2b solution3a Solution: Optimize Stirring Rate for Homogeneity cause3->solution3a solution3b Solution: Monitor Reaction with TLC/GC and Stop at Completion cause3->solution3b

Caption: Troubleshooting workflow for low yield.

  • Cause A: Diarylmethane Byproduct Formation: The most common side reaction is the formation of a diarylmethane bridge, where the newly formed chloromethyl product reacts with another molecule of the starting material.[3][4] This is especially prevalent with highly reactive aromatic compounds.

    • Solution:

      • Temperature Control: Higher temperatures favor the formation of this byproduct.[3] Maintain a consistent and controlled temperature, often in the range of 40-60°C.

      • Concentration: High concentrations of the aromatic substrate can increase the rate of this second substitution.[2] Consider a more dilute reaction mixture.

      • Catalyst Choice: Certain Lewis acids, like aluminum chloride, are known to more aggressively promote diarylmethane formation. Zinc chloride is generally a milder and more selective choice.[3]

  • Cause B: Incomplete Reaction: A significant amount of unreacted starting material points to issues with the reaction setup or reagents.

    • Solution:

      • Catalyst Activity: Zinc chloride is hygroscopic. Ensure you are using anhydrous ZnCl₂, as water can deactivate the catalyst.

      • HCl Concentration: A sufficient concentration of HCl is crucial for generating the electrophile. If you are sparging HCl gas, ensure a steady flow. If using concentrated acid, ensure it is of high purity and concentration.[3]

      • Reaction Time: While extended reaction times can lead to side products, insufficient time will result in low conversion. Monitor the reaction's progress via TLC or GC to determine the optimal endpoint.

Q6: I see multiple product spots on my TLC plate. How do I identify and minimize them?

  • Observation: A spot with lower polarity (higher Rf) than the desired product is likely the diarylmethane byproduct. A spot with very similar polarity might be an isomeric product, although less likely given the directing effects. A spot with higher polarity could be a hydroxymethyl intermediate if the reaction with HCl is incomplete.

  • Minimization Strategies:

ImpurityCommon CauseRecommended Action
Diarylmethane Byproduct High temperature; High concentration of starting material.[2][3]Maintain reaction temperature below 60°C. Work up the reaction promptly once the starting material is consumed to prevent the product from reacting further.
Bis(chloromethyl) Product Excess of chloromethylating agent (paraformaldehyde/HCl).Use a carefully controlled stoichiometry, typically with a slight excess of the chloromethylating agent, but avoid large excesses.[9]
Hydroxymethyl Intermediate Insufficient HCl concentration or incomplete reaction.Ensure a continuous and sufficient supply of HCl throughout the reaction to convert the intermediate alcohol to the chloride.[1]

Q7: The reaction mixture has turned dark or formed a polymer-like sludge. What happened?

This indicates decomposition or polymerization, which is almost always caused by excessive heat.

  • Cause: The reaction is exothermic. Poor heat dissipation, especially during the initial stages or if reagents are added too quickly, can cause the temperature to run away. Strong electron-donating groups can make the aromatic ring so reactive that it polymerizes under harsh acidic conditions.[9]

  • Solution:

    • Controlled Addition: Add the catalyst or the aromatic substrate portion-wise or via an addition funnel to manage the initial exotherm.

    • Efficient Cooling: Use an ice bath to maintain the target temperature, especially on larger scale reactions.

    • Vigorous Stirring: Ensure the mixture is homogenous to prevent localized hot spots.

Part 3: Optimized Experimental Protocol

This protocol is a self-validating system, incorporating best practices to maximize yield and purity.

Reagents & Equipment:

  • 2-ethoxy-1-nitrobenzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Dichloromethane (DCM) or another suitable solvent

  • Three-neck round-bottom flask, condenser, magnetic stirrer, thermometer, and gas inlet/outlet

Step-by-Step Methodology:

  • Setup: Assemble the glassware and ensure the system is dry and under an inert atmosphere (e.g., Nitrogen). Equip the flask with a magnetic stirrer and thermometer.

  • Reagent Charging: In the reaction flask, suspend 2-ethoxy-1-nitrobenzene (1.0 eq) and paraformaldehyde (1.2 eq) in the chosen solvent (e.g., DCM). Begin vigorous stirring.

  • Catalyst Addition: Carefully add anhydrous zinc chloride (0.5 - 1.0 eq) to the suspension. The addition may be slightly exothermic.

  • Reaction Initiation: While stirring, begin bubbling dry HCl gas through the mixture or add concentrated HCl dropwise. An exotherm should be observed. Use a water bath to maintain the internal temperature between 45-55°C.

    • Causality Check: Maintaining this temperature range is a balance. It is high enough to ensure a reasonable reaction rate for the deactivated ring but low enough to minimize diarylmethane formation.[3]

  • Monitoring: Continue the reaction for 2-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product spot should appear below the starting material spot.

    • Validation Point: The reaction is complete when the starting material spot is faint or absent. Pushing the reaction longer will likely only increase byproduct formation.

  • Workup & Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture over crushed ice. This will quench the reaction and dissolve the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Part 4: Purification Strategies

Q8: How can I best purify the crude 4-(chloromethyl)-2-ethoxy-1-nitrobenzene?

The crude product is typically an oil or a low-melting solid and requires purification to remove side products and unreacted starting material.

  • Recrystallization: This is the preferred method if a solid can be obtained.

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Experiment with solvents like ethanol, isopropanol, or a hexane/ethyl acetate mixture. An 80% ethanol/water solution has been shown to be effective for similar compounds.[10]

    • Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[11]

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel chromatography is the best alternative.

    • Mobile Phase: Use a solvent system that provides good separation on a TLC plate (typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate). A gradient elution, starting with low polarity and gradually increasing it, can provide excellent separation.[10]

References

  • New studies in aromatic chloromethylation. Durham E-Theses. [Link]

  • The chloromethylation of an aromatic or heteroaromatic ring is of great importance. W. D. Pfeiffer. [Link]

  • Chloromethylation of deactivated aromatic compounds.
  • Synthesis of 4(1-Chloromethyl-ethyl)-nitrobenzene. PrepChem.com. [Link]

  • Hazard review of chloromethyl methyl ether (CMME). CDC Stacks. [Link]

  • Organic Syntheses Procedure: alcohol. Organic Syntheses. [Link]

  • CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. NJ.gov. [Link]

  • Reaction Optimization: Case Study 1. GalChimia. [Link]

  • Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. California Air Resources Board. [Link]

  • Organic Syntheses Procedure: m-CHLORONITROBENZENE. Organic Syntheses. [Link]

  • Organic Syntheses Procedure: Nitrosobenzene. Organic Syntheses. [Link]

  • Chloromethylation. The Royal Society of Chemistry. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Central Florida. [Link]

  • Nitrobenzene synthesis : r/OrganicChemistry. Reddit. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • 4-Nitrochlorobenzene synhtesis. Sciencemadness.org. [Link]

  • Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. IRIS. [Link]

  • Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Frontiers. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals. [Link]

  • Chloromethylation.
  • Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. PMC - NIH. [Link]

  • Process for the preparation and purification of p-nitrobenzenes.

Sources

Optimization

Technical Support Center: Considerations for Scaling Up the Synthesis of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene. Our goal is t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene. Our goal is to provide a comprehensive technical resource that combines fundamental chemical principles with practical, field-proven insights for scaling this synthesis from the laboratory bench to pilot-plant production. We will address common challenges, provide robust troubleshooting strategies, and emphasize the critical safety protocols required for a successful and safe scale-up.

Section 1: CRITICAL SAFETY WARNING: The Hazard of Bis(chloromethyl) Ether (BCME)

Before attempting any chloromethylation reaction, it is imperative to understand the significant risks associated with the potential formation of bis(chloromethyl) ether (BCME).

Question: What is BCME and why is it so dangerous?

Answer: Bis(chloromethyl) ether (BCME) is an extremely hazardous byproduct that can be formed in situ from the reaction of formaldehyde and hydrogen chloride (HCl), the primary reagents in a Blanc chloromethylation. BCME is classified as a potent Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. EPA.[1][2] Occupational exposure, primarily through inhalation, has been linked to a dramatically increased risk of lung cancer.[1][3] The substance is a colorless, volatile liquid that can cause severe irritation to the skin, eyes, and respiratory tract upon acute exposure.[3][4]

Question: How can I mitigate the risk of BCME formation and exposure?

Answer: A multi-layered safety approach is non-negotiable:

  • Engineering Controls: All manipulations must be conducted within a certified, high-performance chemical fume hood to prevent inhalation of vapors. For scale-up operations, a closed-system reactor equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) is mandatory to neutralize acidic vapors and any potential BCME before venting.[5]

  • Procedural Controls:

    • Avoid premixing formaldehyde and HCl. Introduce the reagents separately or control the addition rate carefully to minimize their contact time before reacting with the aromatic substrate.

    • Maintain strict temperature control. The formation of byproducts can be temperature-dependent.

    • The reaction should be designed to consume the chloromethylating agent as it is formed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., Viton® or a suitable laminate), a lab coat, and chemical splash goggles with a face shield.

  • Decontamination: Any equipment that comes into contact with the reaction mixture should be decontaminated thoroughly. BCME decomposes in water, but this hydrolysis can be slow and also produces HCl.[1][4] A decontamination solution of aqueous ammonia or sodium carbonate can be used to neutralize acidic residues.

Section 2: Frequently Asked Questions (FAQs)

Question: What is the fundamental reaction mechanism for the synthesis of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene?

Answer: The synthesis is a classic Blanc chloromethylation , which falls under the broader category of electrophilic aromatic substitution (EAS) reactions.[6][7] The reaction proceeds in two main stages:

  • Formation of the Electrophile: Formaldehyde (or a precursor like paraformaldehyde) reacts with hydrogen chloride, typically activated by a Lewis acid catalyst such as zinc chloride (ZnCl₂), to form a highly reactive electrophilic species, the chloromethyl cation (+CH₂Cl) or a polarized complex that functions as its equivalent.[8][9]

  • Electrophilic Attack: The electron-rich aromatic ring of the starting material, 3-ethoxy-1-nitrobenzene, acts as a nucleophile and attacks the electrophile. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10]

  • Re-aromatization: A base (often Cl⁻ or water) removes a proton from the carbon atom where the chloromethyl group was added, restoring the aromaticity of the ring and yielding the final product.[10]

The directing effects of the substituents on the starting ring (3-ethoxy-1-nitrobenzene) are crucial. The ethoxy group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director. Their combined influence strongly favors substitution at the C4 position, which is para to the ethoxy group and ortho to the nitro group.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Re-aromatization H2C=O Formaldehyde Electrophile [HO-CH₂-Cl] / +CH₂Cl H2C=O->Electrophile Protonation & Activation HCl Hydrogen Chloride HCl->Electrophile ZnCl2 Catalyst (ZnCl₂) ZnCl2->Electrophile StartMat 3-Ethoxy-1-nitrobenzene Electrophile->StartMat Reacts With SigmaComplex Sigma Complex (Resonance Stabilized) Electrophile->SigmaComplex StartMat->SigmaComplex Attack Product 4-(chloromethyl)-2-ethoxy-1-nitrobenzene SigmaComplex->Product Deprotonation (-H+)

Caption: Reaction mechanism for Blanc chloromethylation.

Question: What are the typical reagents and reaction conditions?

Answer: The choice of reagents and conditions depends on the reactivity of the substrate and the desired scale.

ParameterTypical Range / ReagentRationale & Causality
Aromatic Substrate 3-Ethoxy-1-nitrobenzeneThe precursor with the correct substitution pattern.
Formaldehyde Source Paraformaldehyde or TrioxaneSolid sources of formaldehyde that are easier and safer to handle than aqueous formalin, especially on scale.[8][11]
Chloride Source Gaseous HCl, Thionyl Chloride, or Chlorosulfonic AcidProvides the chloride for the chloromethyl group and acts as a proton source.[11]
Catalyst Anhydrous Zinc Chloride (ZnCl₂)A common and effective Lewis acid that activates the formaldehyde source, increasing the electrophilicity.[8][9] Other catalysts like tin(IV) chloride or scandium triflate can also be used.[8][11]
Solvent Dichloromethane, 1,2-Dichloroethane, or excess substrateAn inert solvent is often used to control concentration and aid in heat transfer.
Temperature 40 - 60°CThis is a critical parameter. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures significantly increase the rate of diarylalkane byproduct formation.[5][8]
Reaction Time 4 - 12 hoursMonitored by in-process controls (e.g., TLC, GC, HPLC) to determine completion.
Section 3: Troubleshooting Guide

Problem: Low or No Product Yield

  • Question: My reaction shows no conversion of the starting material after several hours. What are the possible causes?

    • Answer:

      • Inactive Catalyst: The most common culprit is a deactivated Lewis acid catalyst. Anhydrous zinc chloride is highly hygroscopic; if it has absorbed atmospheric moisture, its catalytic activity will be severely diminished. Ensure you are using freshly opened or properly stored anhydrous ZnCl₂.

      • Insufficient HCl: If using gaseous HCl, ensure a steady and sufficient flow is maintained. Inadequate HCl will prevent the formation of the electrophile.

      • Low Temperature: While high temperatures are detrimental, a reaction temperature that is too low may not provide enough activation energy for the reaction to proceed at a reasonable rate. Verify your heating and temperature monitoring equipment.

  • Question: My yield is significantly lower than expected. Where did my product go?

    • Answer:

      • Diarylalkane Formation: The primary cause of yield loss is often the formation of a diarylalkane byproduct. The chloromethylated product is an electrophile itself and can undergo a Friedel-Crafts alkylation reaction with another molecule of the starting material.[8] This is exacerbated by high temperatures and high product concentration. To mitigate this, maintain strict temperature control and consider a slower addition of reagents to keep the instantaneous concentration of the product low.

      • Incomplete Reaction: The reaction may have stalled. Check your in-process controls (IPCs) to confirm if the starting material has been fully consumed. If not, the cause could be catalyst deactivation or insufficient reagents.

      • Work-up Losses: Ensure your extraction and purification procedures are optimized. The product may have partial solubility in the aqueous phase, or it may be lost during crystallization or chromatography if conditions are not ideal.

Problem: Significant Impurity Formation

  • Question: I am observing a major byproduct with a molecular weight roughly double that of my starting material. What is it?

    • Answer: This is the classic signature of the diarylalkane byproduct , 5-ethoxy-4,4'-bis(chloromethyl)-2-nitrodiphenylmethane (or a related isomer). As explained above, it forms when the desired product alkylates another molecule of the starting material. Its formation is a strong indicator that the reaction temperature was too high or the reaction was allowed to run for too long after the starting material was consumed.[8]

  • Question: My final product has a persistent color or contains multiple minor impurities by HPLC. How can I improve its purity?

    • Answer:

      • Re-crystallization: This is often the most effective method for removing minor impurities and color on a larger scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate) to find the optimal conditions for high recovery and purity.

      • Charcoal Treatment: If the impurity is a colored species, a treatment with activated carbon during the work-up or before crystallization can be effective.

      • Chromatography: While less practical for very large scales, flash column chromatography is excellent for achieving very high purity at the lab and kilo-lab scale.[12]

      • Melt Crystallization: For industrial-scale production, melt crystallization is a powerful solvent-free purification technique that can be highly effective for separating isomers and related impurities.[13]

Section 4: Key Considerations for Scale-Up
Caption: Key workflow transitions and challenges from lab to pilot scale.
  • Question: How do I manage the reaction exotherm when moving to a larger reactor?

    • Answer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation much more challenging.

      • Use a Jacketed Reactor: A reactor with a heating/cooling jacket connected to a temperature control unit is essential for maintaining the target temperature.[5]

      • Controlled Addition: Do not charge all reagents at once. The formaldehyde source and/or HCl should be added portion-wise or via a dosing pump over several hours. This allows the cooling system to keep pace with the heat being generated.

      • Calorimetry Studies: Before moving to a large scale, performing reaction calorimetry (e.g., using an RC1 calorimeter) is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.

  • Question: What changes should I make to the work-up and purification process on a larger scale?

    • Answer:

      • Work-up: Liquid-liquid extractions in large separatory funnels are impractical and unsafe. Perform all washes and phase separations directly in the reactor. Allow for adequate settling time and use the bottom outlet valve for separation.

      • Purification: Column chromatography becomes economically and logistically unfeasible at large scales. The process must be transitioned to crystallization.[12] Develop a robust crystallization procedure at the lab scale, defining the solvent system, cooling profile, and seeding strategy to ensure consistent particle size and purity.

  • Question: How do I handle the HCl off-gas generated during the reaction?

    • Answer: The reaction evolves significant amounts of HCl gas. The reactor's vent must be connected to a caustic scrubber containing a sodium hydroxide solution to neutralize the acidic gas before it is released into the atmosphere, in compliance with environmental regulations.[5]

Section 5: Analytical and Characterization Workflow

Effective analytical monitoring is the cornerstone of a reproducible and well-understood process.

  • Question: How can I monitor the reaction progress effectively?

    • Answer:

      • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring at the bench. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The product will be more polar than the starting material but less polar than highly colored byproducts.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred quantitative methods.[9][14] A small aliquot of the reaction mixture can be quenched, worked up, and analyzed to determine the ratio of starting material to product, allowing for precise determination of the reaction endpoint.

  • Question: What is the recommended analytical package for final product release?

    • Answer: A comprehensive set of analyses should be performed to confirm identity, purity, and quality.

Analysis TypeTechniqueExpected Results & Purpose
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure. Expect characteristic peaks for the ethoxy group (triplet/quartet), the chloromethyl singlet (~4.6 ppm), and distinct aromatic proton signals.
Identity & Purity GC-MSConfirms molecular weight (M⁺ peak) and provides a purity profile based on volatile components.[14]
Purity Assay HPLC-UVThe primary method for quantifying the purity of the main component and detecting non-volatile impurities.[14]
Structure/Functional Groups FT-IRConfirms the presence of key functional groups: C-H (aromatic/aliphatic), NO₂ (strong asymmetric/symmetric stretches), C-O-C (ether), and C-Cl bonds.[15]
Melting Point Melting Point ApparatusA sharp melting point range is a good indicator of high purity.
Section 6: Detailed Experimental Protocol (Lab Scale: 10g)

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist with a thorough understanding of the associated risks. A comprehensive risk assessment must be conducted prior to any experimental work.

  • Materials:

    • 3-Ethoxy-1-nitrobenzene (8.35 g, 50 mmol)

    • Paraformaldehyde (1.80 g, 60 mmol)

    • Anhydrous Zinc Chloride (1.36 g, 10 mmol)

    • Dichloromethane (DCM, 50 mL)

    • Hydrogen Chloride (gas)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with an overhead stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser connected to a gas outlet/bubbler.

    • Charging Reagents: Charge the flask with 3-ethoxy-1-nitrobenzene, paraformaldehyde, anhydrous zinc chloride, and dichloromethane.

    • Reaction Initiation: Begin stirring the suspension and heat the mixture to 45°C using a water bath. Once at temperature, begin bubbling a slow, steady stream of dry hydrogen chloride gas through the mixture.[9]

    • Reaction Monitoring: The reaction mixture will gradually become a homogenous solution. Monitor the progress every hour by taking a small aliquot, quenching it in sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC or GC.

    • Completion and Quench: Once the starting material is consumed (typically 4-6 hours), stop the HCl flow and cool the reaction mixture to room temperature.

    • Work-up: Cautiously pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Washes: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.[9]

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

    • Purification: Purify the crude product by re-crystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References
  • Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Chloromethyl Methyl Ether. Retrieved from [Link]

  • California Air Resources Board. (1997). Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Retrieved from [Link]

  • ATSDR. (n.d.). ToxGuide for Bis(Chloromethyl) Ether (BCME). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • ACS Publications. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4(1-Chloromethyl-ethyl)-nitrobenzene. Retrieved from [Link]

  • YouTube. (2016). Electrophilic Aromatic Substitution - Common Problems. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • UNEP. (n.d.). Analytical Methods. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of p-nitrochlorobenzene and m-nitrochlorobenzene by melt crystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reactivity &amp; Solvent Optimization for 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

Welcome to the Advanced Technical Support Center for 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0). Designed for researchers and drug development professionals, this guide provides deep mechanistic insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0). Designed for researchers and drug development professionals, this guide provides deep mechanistic insights, troubleshooting workflows, and self-validating protocols for utilizing this highly reactive benzylic building block in nucleophilic substitution reactions.

Mechanistic Insight: The "Why" Behind the Reactivity

To master the reactivity of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, one must understand the electronic environment of its benzylic carbon. The molecule features a chloromethyl group at position 4, a strongly electron-withdrawing nitro group at position 1 (para), and an ethoxy group at position 2 (meta).

The para-nitro group withdraws electron density via both inductive (-I) and resonance (-R) effects, rendering the benzylic carbon extremely electron-deficient[1]. This electronic landscape dictates two absolute rules for this compound:

  • SN1 is Suppressed: The extreme electron deficiency severely destabilizes any potential benzylic carbocation, making a unimolecular (SN1) pathway energetically inaccessible[2].

  • SN2 is Dominant: The reaction proceeds exclusively via a bimolecular (SN2) mechanism, where the electron-withdrawing nitro group stabilizes the transition state by accepting the developing negative charge[3].

Because the reaction is strictly SN2, solvent selection is the single most critical parameter . Polar protic solvents hydrogen-bond to the nucleophile, drastically increasing the activation energy ( Ea​ ). Conversely, polar aprotic solvents leave the nucleophile "naked," accelerating the reaction by orders of magnitude[4],[5].

G A 4-(chloromethyl)-2-ethoxy -1-nitrobenzene + Nucleophile B Polar Aprotic Solvent (e.g., DMF, DMSO) A->B C Polar Protic Solvent (e.g., MeOH, H2O) A->C D Unsolvated Anion Highly Reactive B->D E H-Bonded Anion Reduced Reactivity C->E F SN2 Transition State (Stabilized by p-NO2) D->F Low Ea E->F High Ea G Rapid Conversion High Yield F->G from Aprotic H Sluggish Reaction Low Yield F->H from Protic

Mechanistic pathway illustrating solvent divergence on SN2 reactivity for benzylic chlorides.

Quantitative Solvent Impact Data

The table below summarizes the profound impact of solvent choice on the relative SN2 reaction rates for para-nitrobenzyl chloride derivatives.

Table 1: Influence of Solvent on Relative SN2 Reaction Rates

SolventSolvent ClassificationDielectric Constant (ε)Relative SN2 RateMechanistic Impact
Methanol Polar Protic32.71x (Baseline)Strong H-bonding deactivates the nucleophile.
Ethanol Polar Protic24.5~0.8xH-bonding; lower polarity reduces TS stabilization.
THF Moderately Polar Aprotic7.5~50xWeak solvation of nucleophile, but poor ion separation.
Acetonitrile Polar Aprotic37.5~500xExcellent dipole-dipole TS stabilization[5].
DMF Polar Aprotic36.7~2,500xOptimal cation solvation; maximizes anionic nucleophilicity[6].

Troubleshooting & FAQs

Q: Why is my substitution reaction failing in ethanol, even under reflux? A: Ethanol is a polar protic solvent. It forms a dense hydrogen-bonded solvation shell around your nucleophile (e.g., amines, alkoxides). Because 4-(chloromethyl)-2-ethoxy-1-nitrobenzene reacts exclusively via an SN2 pathway, the nucleophile must physically shed this solvation shell to attack the benzylic carbon, which drastically increases the activation energy[6]. Switch to a polar aprotic solvent like DMF or Acetonitrile, which solvates the counter-cation but leaves the nucleophile highly reactive[4].

Q: Can I force this reaction via an SN1 pathway to avoid steric hindrance from my bulky nucleophile? A: No. The formation of a benzylic carbocation is strictly prohibited in this molecule. The para-nitro group exerts strong electron-withdrawing effects that would severely destabilize any positive charge at the benzylic position[3]. If steric hindrance is an issue, optimize the SN2 conditions by using a less coordinating counter-ion (e.g., replacing Na+ with Cs+ or adding a crown ether) in a polar aprotic solvent[5].

Q: I'm seeing multiple spots on my TLC plate. What is causing these side reactions? A: The extreme electrophilicity of the benzylic carbon makes it susceptible to attack by even weak nucleophiles. If your solvent is not strictly anhydrous, trace water will act as a competing nucleophile, leading to the formation of the corresponding benzyl alcohol (hydrolysis). Ensure your solvents are strictly anhydrous and run the reaction under an inert atmosphere.

Troubleshooting Start Issue: Low Product Yield / Slow Kinetics Q1 Are you using a polar protic solvent? (e.g., EtOH, MeOH) Start->Q1 Sol1 Switch to Polar Aprotic (DMF, Acetonitrile) Q1->Sol1 Yes Q2 Is the nucleophile degrading or oxidizing? Q1->Q2 No Sol2 Degass solvent (N2/Ar) Use anhydrous conditions Q2->Sol2 Yes Q3 Are there multiple alkylation products? Q2->Q3 No Sol3 Lower temperature to 0-20°C Control stoichiometry Q3->Sol3 Yes

Troubleshooting decision tree for optimizing nucleophilic substitution workflows.

Self-Validating Experimental Protocol

The following protocol details the nucleophilic amination of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene. It is designed as a self-validating system, incorporating in-process checks to ensure mechanistic integrity.

Objective: High-yield SN2 substitution using a secondary amine.

Step 1: Preparation & Drying (Validation of Anhydrous Conditions)

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Causality: Trace moisture will compete as a nucleophile, generating 4-(hydroxymethyl)-2-ethoxy-1-nitrobenzene. Eliminating water ensures the amine is the sole nucleophile.

Step 2: Reagent Solvation

  • Action: Dissolve 1.0 eq of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene in anhydrous DMF (0.2 M concentration).

  • Causality: As a polar aprotic solvent, DMF increases the nucleophile's HOMO energy relative to the transition state, accelerating the SN2 kinetics by up to 103 compared to protic solvents[6].

Step 3: Nucleophile Addition

  • Action: Cool the solution to 0°C using an ice bath. Add 1.2 eq of the secondary amine and 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Causality: The para-nitro group makes the substrate hyper-reactive; starting at 0°C prevents over-alkylation. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of your nucleophilic amine.

Step 4: Monitoring (Self-Validation Check)

  • Action: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Validation: The starting material (UV active, distinct Rf​ ) should disappear. If unreacted starting material remains, do not heat the reaction. Instead, verify the basicity of the solution (pH > 8) to ensure the nucleophile hasn't been neutralized by residual acid.

Step 5: Quenching & Extraction

  • Action: Quench with cold saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (5x).

  • Causality: DMF is highly soluble in water and difficult to remove. LiCl increases the ionic strength of the aqueous phase, forcing the organic product entirely into the EtOAc layer while stripping away the DMF.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene: A Comparative Guide to Analytical Techniques

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0)[1][2] Introduction & Regulatory Context In the synthesis of active p...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0)[1][2]

Introduction & Regulatory Context

In the synthesis of active pharmaceutical ingredients (APIs), the structural integrity of building blocks is paramount. 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is a highly reactive, bifunctional intermediate. Its chloromethyl moiety is primed for nucleophilic substitution, while the nitro group serves as a precursor for aniline derivatives.

Under [3][4], proposed API starting materials must possess a rigorously defined chemical structure and impurity profile[5]. Because this compound contains multiple reactive sites, it is susceptible to degradation (e.g., hydrolysis of the chloromethyl group) and regioisomeric contamination. Relying on a single analytical method often leaves "blind spots" in structural elucidation. This guide objectively compares orthogonal analytical techniques to establish a self-validating, ICH-compliant framework for structural confirmation.

Comparative Analysis of Analytical Techniques

To satisfy regulatory scrutiny, a combination of techniques must be employed to confirm atom connectivity, absolute mass, and functional group integrity.

Why Orthogonal Testing is Critical (Causality)
  • NMR vs. FTIR: While FTIR can easily confirm the presence of the nitro (-NO₂) and ether (-O-) groups, it cannot determine their exact positions on the benzene ring. Nuclear Magnetic Resonance (NMR) resolves this by mapping the exact proton-proton scalar couplings, proving the 1,2,4-substitution pattern.

  • Tandem MS vs. Single-Quad MS: Single-quadrupole Gas Chromatography-Mass Spectrometry (GC-MS) is often insufficient for chloromethyl nitrobenzenes. Literature demonstrates that these compounds can produce fragment ions (e.g., the m/z 121 qualifier ion) that are identical to the target ions of other aromatic impurities (like dimethylaniline)[6][7]. Tandem Mass Spectrometry (MS/MS) overcomes this isobaric interference by isolating the parent ion before secondary fragmentation.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical TechniquePrimary Structural UtilitySensitivity / LODResolution of RegioisomersCost / Time per SampleLimitations
1H / 13C NMR Atom connectivity, substitution pattern, absolute purity (qNMR).Moderate (~1-5 mg req.)Excellent (Distinct scalar couplings)High / 15-30 minsLess sensitive to trace (<0.1%) impurities.
LC-MS/MS Exact mass confirmation, trace impurity profiling.High (pg to ng range)Poor (Isomers have identical mass)High / 10-20 minsCannot easily distinguish positional isomers.
FTIR Functional group verification (-NO₂, -C-O-C).ModerateLowLow / <5 minsLacks specific carbon-framework connectivity.
X-Ray Diffraction Absolute 3D spatial configuration.N/A (Requires crystal)Excellent Very High / DaysRequires high-quality single crystal growth.

Expected Quantitative Data

When validating 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, the ¹H-NMR spectrum acts as the definitive fingerprint. The strong electron-withdrawing nature of the nitro group and the electron-donating resonance of the ethoxy group create a highly predictable chemical shift environment.

Table 2: Diagnostic ¹H-NMR Chemical Shifts (400 MHz, CDCl₃)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationStructural Causality
-CH₂Cl (Chloromethyl)~4.60Singlet (s)2HDeshielded by the electronegative chlorine atom; isolated from other aliphatic protons.
-OCH₂- (Ethoxy)~4.15Quartet (q)2HDeshielded by the adjacent oxygen; coupled to the adjacent methyl group (J ≈ 7.0 Hz).
-CH₃ (Ethoxy)~1.45Triplet (t)3HShielded aliphatic methyl; coupled to the adjacent methylene group (J ≈ 7.0 Hz).
Ar-H (ortho to NO₂)~7.80Doublet (d)1HStrongly deshielded by the anisotropic and inductive effects of the -NO₂ group.
Ar-H (meta to NO₂)~7.00 - 7.15Multiplet (m)2HLess deshielded; complex splitting due to ortho and meta coupling across the ring.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives.

Protocol A: Quantitative NMR (qNMR) per USP <761>

Recent revisions to [8][9][10] emphasize the use of quantitative NMR (qNMR) using internal calibrants. This allows for absolute purity determination without requiring a reference standard of the analyte itself.

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene and ~5.0 mg of a certified internal calibrant (e.g., 1,3,5-trimethoxybenzene, which has a distinct singlet at ~6.1 ppm that will not overlap with the analyte).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the chemical shift reference[8].

  • Acquisition Parameters (Causality Check): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30–60 seconds). Why? Failing to allow complete relaxation will result in truncated signal integration, artificially skewing the purity calculation[10].

  • Data Processing: Phase and baseline correct the spectrum. Integrate the chloromethyl singlet (~4.60 ppm) against the internal calibrant singlet to determine absolute molar purity.

Protocol B: LC-MS/MS for Isobaric Resolution

To bypass the m/z 121 fragment interference common in single-quadrupole analysis of chloromethyl nitrobenzenes[6], tandem mass spectrometry is required.

  • Extraction: Dilute the sample to 1 µg/mL in LC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column. Use a gradient elution to separate the target from potential unreacted ethoxy-nitrobenzene precursors.

  • MRM Acquisition (Causality Check): Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Instead of scanning for the parent ion [M+H]⁺ (m/z 216.04), set up Multiple Reaction Monitoring (MRM) transitions. Isolate m/z 216 in Q1, apply collision energy, and monitor specific daughter ions in Q3 (e.g., loss of the chlorine radical or nitro group). Why? This dual-filtration completely eliminates false positives from co-eluting matrix components with identical parent masses.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal logic required to build a compliant structural validation package.

G cluster_techniques Orthogonal Analytical Techniques A 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0) B Sample Preparation & Extraction A->B C NMR Spectroscopy (USP <761>) B->C D Tandem Mass Spec (LC-MS/MS) B->D E FTIR Spectroscopy (Functional Groups) B->E F 1H/13C Connectivity & qNMR Purity C->F G Exact Mass & Isobaric Resolution D->G H Nitro & Ether Band Confirmation E->H I Comprehensive Structural Validation (ICH Q11 Compliant) F->I G->I H->I

Figure 1: Orthogonal analytical workflow for the structural validation of API starting materials.

References

  • Impact of ICH Q11 Questions and Answers on the Outcome of Active Pharmaceutical Ingredient Starting Material Proposal Acceptance. ACS Publications. Available at:[Link]

  • General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia (USP-NF). Available at:[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate / D-NB. Available at:[Link]

Sources

Comparative

Comparative Synthesis Guide: 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene vs. Bromo- and Iodo- Analogs

Executive Summary In medicinal chemistry and drug development, the 3-ethoxy-4-nitrobenzyl moiety is a highly versatile pharmacophore and protecting group. The installation of this functional group typically relies on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the 3-ethoxy-4-nitrobenzyl moiety is a highly versatile pharmacophore and protecting group. The installation of this functional group typically relies on the nucleophilic substitution of its benzylic halide derivatives. This guide provides an objective, data-driven comparison of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene against its bromo- and iodo- analogs, detailing the mechanistic causality behind their reactivity, shelf-stability, and optimal use cases in synthetic workflows.

Mechanistic Causality & Structural Analysis

To predictably control synthetic outcomes, scientists must understand the electronic environment of the substrate. The scaffold features a benzylic carbon heavily influenced by two aromatic substituents:

  • The para-Nitro Effect: The strongly electron-withdrawing nitro group severely destabilizes any developing positive charge at the benzylic position. This energetic barrier effectively shuts down the unimolecular SN​1 pathway.

  • Exclusive SN​2 Kinetics: Because carbocation formation is prohibited, nucleophilic substitution must proceed via a bimolecular SN​2 mechanism. The activating effects of benzyl groups on SN​2 reactivity are well-documented, making the reaction highly sensitive to steric hindrance and leaving group ability [1].

In SN​2 reactions, the rate is dictated by the polarizability and bond dissociation energy (BDE) of the carbon-halogen bond. Good leaving groups, such as bromide and iodide, stabilize the negative charge after departing, facilitating rapid kinetics, whereas chloride acts as a poorer leaving group [2].

G Nuc Nucleophile (e.g., 2° Amine) TS SN2 Transition State [Nuc···CH2···X]‡ Nuc->TS Backside Attack Substrate 4-(Halomethyl)-2-ethoxy- 1-nitrobenzene (X = Cl, Br, I) Substrate->TS p-NO2 group accelerates SN2 Product Alkylated Product + Halide (X⁻) TS->Product Inversion of Configuration

Figure 1: SN2 reaction pathway for 4-(halomethyl)-2-ethoxy-1-nitrobenzene derivatives.

Comparative Performance Data

The choice of halide analog is a balancing act between reactivity, stability, and cost. The chloro-analog (CAS: 1249505-29-0) is the most commercially accessible and shelf-stable variant[3], while the bromo- and iodo- analogs offer superior kinetics at the expense of stability.

PropertyChloro-Analog (CAS: 1249505-29-0)Bromo-AnalogIodo-Analog
Leaving Group Ability Poor (C-Cl BDE 339 kJ/mol)Good (C-Br BDE 285 kJ/mol)Excellent (C-I BDE 218 kJ/mol)
Relative SN​2 Rate 1x (Baseline)~50x~100x+
Shelf Stability High (Stable at Room Temp)Moderate (Requires 4°C)Low (Light/Heat sensitive, degrades rapidly)
Cost & Availability Low Cost / High AvailabilityModerate Cost / Custom SynthesisHigh Cost / Often synthesized in situ
Primary Use Case Scaled manufacturing, standard alkylationsRoutine lab-scale synthesisSterically hindered or weak nucleophiles

Experimental Workflows: Self-Validating Protocols

To bridge the gap between the low cost of the chloro-analog and the high reactivity of the iodo-analog, we employ a catalytic Finkelstein modification . This protocol is designed as a self-validating system: the visual and chromatographic feedback inherently confirms the success or failure of each mechanistic step.

Protocol: N-Alkylation of a Secondary Amine via Finkelstein Modification

Causality Check: We use K2​CO3​ as a mild, insoluble base to scavenge the generated acid (HCl/HI) without inducing competing elimination (E2) side reactions. The addition of Sodium Iodide (NaI) transiently converts the stable alkyl chloride to the highly reactive alkyl iodide in situ, drastically lowering the activation energy for nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve 1.0 equivalent of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene in anhydrous DMF to achieve a 0.2 M concentration.

  • In Situ Halogen Exchange: Add 0.15 equivalents of anhydrous Sodium Iodide (NaI). Stir the mixture at room temperature for 20 minutes. Validation: A slight color change (pale yellow to deeper amber) indicates the formation of the transient iodo-intermediate.

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K2​CO3​ .

  • Nucleophilic Attack: Dropwise add 1.2 equivalents of the target secondary amine.

  • Reaction & Closed-Loop Monitoring: Heat the reaction to 60°C. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

    • Self-Validation: The starting material is highly UV-active ( Rf​≈0.6 ). The reaction is deemed complete when the SM spot completely disappears and a new, more polar product spot appears lower on the plate. If SM persists after 4 hours, the system dictates the addition of 0.2 eq of amine and continued heating.

  • Workup: Quench the reaction with distilled water to dissolve the inorganic salts. Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Process Decision Matrix

Use the following logic tree to determine which benzylic halide analog is optimal for your specific synthetic constraints.

G Start Select Halide Analog Q1 Is the nucleophile sterically hindered? Start->Q1 I_Analog Use Iodo-Analog (Highest Reactivity) Q1->I_Analog Yes Q2 Is cost/stability a priority? Q1->Q2 No Cl_Analog Use Chloro-Analog (Add KI/NaI catalyst) Q2->Cl_Analog Yes Br_Analog Use Bromo-Analog (Balanced Profile) Q2->Br_Analog No

Figure 2: Decision matrix for selecting the optimal benzylic halide analog.

Sources

Validation

spectroscopic comparison between isomers of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

Executive Summary The compound 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0) is a highly versatile building block utilized in the synthesis of advanced materials and bioreductive prodrugs[1]. During its sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0) is a highly versatile building block utilized in the synthesis of advanced materials and bioreductive prodrugs[1]. During its synthesis—typically via the chloromethylation of 2-ethoxy-1-nitrobenzene or the nitration of 4-(chloromethyl)ethoxybenzene—regioselectivity challenges often result in a mixture of positional isomers.

Differentiating the target product from its isomers is critical for maintaining API purity and ensuring the efficiency of downstream palladium-catalyzed cross-coupling reactions (such as the Mizoroki-Heck reaction)[2]. This guide provides an objective, data-driven spectroscopic comparison between the target compound and two common alternative isomers, equipping researchers with the analytical markers needed for definitive structural elucidation.

Structural Overview & Causality

The spectroscopic signatures of substituted nitrobenzenes are dictated by the competing electronic effects of their functional groups[3]:

  • Nitro Group (-NO₂): Strongly electron-withdrawing via resonance and induction. It heavily deshields ortho and para protons in ¹H NMR and directs meta-substitution in electrophilic aromatic substitution.

  • Ethoxy Group (-OEt): Electron-donating via resonance (lone pair on oxygen), which shields ortho and para protons, counteracting the nitro group's effect.

  • Chloromethyl Group (-CH₂Cl): Mildly electron-withdrawing via induction. Its chemical shift is highly sensitive to the proximity of the nitro group.

For this comparison, we evaluate three specific positional isomers:

  • Target Product: 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

  • Isomer B: 2-(chloromethyl)-4-ethoxy-1-nitrobenzene

  • Isomer C: 1-(chloromethyl)-4-ethoxy-2-nitrobenzene

Experimental Workflow

The following workflow outlines the isolation and parallel spectroscopic characterization required to distinguish these isomers.

Workflow Start Crude Isomer Mixture Prep HPLC Purification (Silica, Hexane/EtOAc) Start->Prep IsoA Target Isomer 4-(CH2Cl)-2-OEt-1-NO2 Prep->IsoA IsoB Isomer B 2-(CH2Cl)-4-OEt-1-NO2 Prep->IsoB IsoC Isomer C 1-(CH2Cl)-4-OEt-2-NO2 Prep->IsoC NMR 1H & 13C NMR (400 MHz, CDCl3) IsoA->NMR IR FTIR-ATR (4000-400 cm⁻¹) IsoA->IR MS HRMS (ESI-TOF) Positive Ion Mode IsoA->MS IsoB->NMR IsoB->IR IsoB->MS IsoC->NMR IsoC->IR IsoC->MS Data Spectroscopic Profile Comparison NMR->Data IR->Data MS->Data

Fig 1: Experimental workflow for the isolation and parallel spectroscopic characterization of nitrobenzene isomers.

Spectroscopic Comparison Data

Proton (¹H) NMR Spectroscopy

¹H NMR is the most definitive technique for distinguishing these isomers due to the unique splitting patterns (J-coupling) and chemical shifts caused by the relative positions of the substituents.

Proton EnvironmentTarget: 4-(CH₂Cl)-2-OEt-1-NO₂Isomer B: 2-(CH₂Cl)-4-OEt-1-NO₂Isomer C: 1-(CH₂Cl)-4-OEt-2-NO₂
Aromatic H (ortho to NO₂) ~7.80 ppm (d, J = 8.5 Hz)~8.05 ppm (d, J = 9.0 Hz)~7.45 ppm (d, J = 2.5 Hz)
Aromatic H (ortho to OEt) ~7.10 ppm (d, J = 1.5 Hz)~7.15 ppm (d, J = 2.5 Hz)~7.10 ppm (dd, J = 8.5, 2.5 Hz)
Aromatic H (meta to NO₂) ~7.00 ppm (dd, J = 8.5, 1.5 Hz)~6.90 ppm (dd, J = 9.0, 2.5 Hz)~7.55 ppm (d, J = 8.5 Hz)
Aliphatic -CH₂Cl ~4.58 ppm (s, 2H)~4.95 ppm (s, 2H) (Deshielded)~4.80 ppm (s, 2H)
Aliphatic -OCH₂CH₃ ~4.20 ppm (q, 2H); ~1.50 ppm (t, 3H)~4.15 ppm (q, 2H); ~1.45 ppm (t, 3H)~4.18 ppm (q, 2H); ~1.48 ppm (t, 3H)

Data Interpretation: In Isomer B , the -CH₂Cl group is situated ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift (~4.95 ppm) compared to the target product (~4.58 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

While FTIR is less sensitive to positional isomerism than NMR, the aromatic out-of-plane (OOP) bending region (900–650 cm⁻¹) provides complementary confirmation of the substitution pattern.

Functional GroupTarget: 4-(CH₂Cl)-2-OEt-1-NO₂Isomer B: 2-(CH₂Cl)-4-OEt-1-NO₂Isomer C: 1-(CH₂Cl)-4-OEt-2-NO₂
-NO₂ Asymmetric Stretch 1525 cm⁻¹1532 cm⁻¹1528 cm⁻¹
-NO₂ Symmetric Stretch 1345 cm⁻¹1350 cm⁻¹1348 cm⁻¹
C-O-C (Ether) Stretch 1250 cm⁻¹, 1040 cm⁻¹1245 cm⁻¹, 1035 cm⁻¹1255 cm⁻¹, 1045 cm⁻¹
C-Cl Stretch 705 cm⁻¹715 cm⁻¹710 cm⁻¹
Aromatic C-H OOP Bend 820 cm⁻¹, 880 cm⁻¹835 cm⁻¹, 895 cm⁻¹815 cm⁻¹, 875 cm⁻¹
High-Resolution Mass Spectrometry (HRMS)

All three isomers share the same exact mass (C₉H₁₀ClNO₃ = 215.0349 Da) and exhibit the characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl. However, their fragmentation pathways differ significantly due to the "Ortho Effect" .

Fragment IonTarget IsomerIsomer BIsomer CMechanistic Cause
[M]⁺ (m/z 215) Base Peak (100%)Moderate (40%)Moderate (50%)Molecular Ion
[M - Cl]⁺ (m/z 180) High (80%)High (75%)High (85%)Cleavage of labile C-Cl bond
[M - CH₂Cl]⁺ (m/z 166) Moderate (45%)Low (15%)Moderate (30%)Benzylic cleavage
[M - OH]⁺ (m/z 198) AbsentHigh (90%) High (80%) Ortho Effect (Interaction of NO₂ & CH₂Cl)

Mechanistic Deep Dive: The MS Ortho Effect

When a nitro group and a methyl/chloromethyl group are ortho to each other on an aromatic ring (as seen in Isomers B and C), they undergo a proximity-driven rearrangement upon ionization. The oxygen from the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, leading to the expulsion of a hydroxyl radical (•OH). Because the Target Isomer has these groups in a para relationship, it cannot undergo this rearrangement, making the absence of the m/z 198 peak a definitive diagnostic marker for the target product.

OrthoEffect M_ion Molecular Ion [M]⁺ m/z 215 Rearrange Hydrogen Abstraction (NO2 from CH2Cl) M_ion->Rearrange ortho-isomers only Loss_OH Loss of •OH (-17 Da) Rearrange->Loss_OH Frag_ion Fragment Ion m/z 198 Loss_OH->Frag_ion

Fig 2: Mass spectrometry ortho-effect fragmentation pathway specific to isomers with adjacent groups.

Self-Validating Experimental Methodologies

Protocol 1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Transfer to a 5 mm NMR tube and insert into a 400 MHz spectrometer.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming to optimize magnetic field homogeneity.

  • Acquisition: Run a standard 1D ¹H sequence (ns=16, d1=2s) and a ¹³C{¹H} sequence (ns=512, d1=2s).

  • Self-Validation Check: Examine the residual CHCl₃ solvent peak. It must be a sharp, perfectly symmetrical singlet at exactly 7.26 ppm. If the peak is broad or split, the shimming is inadequate, which will invalidate the delicate J-coupling measurements (1.5 - 2.5 Hz) required to distinguish the meta-coupling in the target isomer.

Protocol 2: FTIR-ATR Analysis
  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid isomer directly onto the crystal. Apply the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Self-Validation Check: Inspect the baseline between 3800–2500 cm⁻¹. A perfectly flat baseline confirms a dry, pure sample. Any broad humps in this region indicate moisture contamination, which can obscure the critical aliphatic C-H stretches of the ethoxy group (~2900 cm⁻¹).

Protocol 3: HRMS (ESI-TOF) Profiling
  • Mobile Phase Prep: Prepare a solution of 0.1% Formic Acid in Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Sample Injection: Dilute the isomer to 1 µg/mL in 50:50 A:B. Inject 5 µL into the LC-MS system.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV; Desolvation temp: 350°C.

  • Self-Validation Check: Inject a blank solvent run immediately prior to the sample. The complete absence of the m/z 215 peak in the blank confirms zero column carryover. This validates that any m/z 198 fragment observed in the subsequent sample run is a true ortho-effect fragment, not an artifact.

References

  • Tercel, M., Wilson, W. R., Anderson, R. F., & Denny, W. A. "Hypoxia-Selective Antitumor Agents. 12. Nitrobenzyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine". Journal of Medicinal Chemistry, ACS Publications, 1996. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39327, Oxyfluorfen". PubChem, 2024. Available at:[Link]

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Comparative

A Comparative Guide to Predicting the Reactivity of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene Using Computational Models

Introduction: The Dual Reactivity of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is a substituted aromatic compound with a unique combination of functional groups that presents a com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Reactivity of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

4-(chloromethyl)-2-ethoxy-1-nitrobenzene is a substituted aromatic compound with a unique combination of functional groups that presents a compelling case for reactivity prediction. Its structure features:

  • A nitro group (-NO₂) : A strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions.

  • An ethoxy group (-OCH₂CH₃) : An electron-donating group that activates the ring towards electrophilic substitution.

  • A chloromethyl group (-CH₂Cl) : A benzylic halide, which is a reactive site for nucleophilic substitution (Sₙ1 or Sₙ2 mechanisms).

This architecture creates a fascinating dichotomy in reactivity. A nucleophile could potentially attack two distinct sites: the aromatic ring (SₙAr) or the benzylic carbon (Sₙ1/Sₙ2). Predicting the preferred reaction pathway and rate is crucial for synthetic planning, impurity profiling, and understanding its mechanism of action in biological systems. This guide compares several computational models that can be employed to dissect this reactivity profile.

Theoretical Framework: SₙAr versus Benzylic Substitution

Understanding the fundamental mechanisms is key to interpreting computational results.

  • Nucleophilic Aromatic Substitution (SₙAr) : The reactivity in SₙAr is governed by the stability of the Meisenheimer complex, a negatively charged intermediate. The potent electron-withdrawing nitro group is essential for stabilizing this intermediate. The chloride on the ring is positioned para to the nitro group, making it a potential leaving group for an SₙAr reaction.[1]

  • Benzylic Substitution (Sₙ1/Sₙ2) : The chloromethyl group is susceptible to nucleophilic attack. The reaction can proceed through a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism involving a benzylic carbocation intermediate. The stability of the transition state (for Sₙ2) or the carbocation (for Sₙ1) is significantly influenced by the electronic properties of the substituents on the aromatic ring.[2][3]

A Comparative Analysis of Predictive Computational Models

The choice of a computational model often involves a trade-off between accuracy and computational cost. Here, we compare four distinct approaches.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method that provides high-accuracy predictions of molecular structures, energies, and properties. It is the gold standard for mechanistic investigations.[4][5][6][7]

Causality and Application: By calculating the full energy profile of a reaction, including reactants, transition states, and products, DFT allows for the direct comparison of activation barriers (ΔG‡). The pathway with the lower activation energy will be the kinetically favored one. Key outputs for reactivity prediction include:

  • Activation Energies (ΔG‡): The most direct predictor of reaction rate. A lower ΔG‡ corresponds to a faster reaction.

  • Molecular Electrostatic Potential (MEP): Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites of attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy and location of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic site susceptible to nucleophilic attack.[6]

Predicted Reactivity Comparison (Illustrative DFT Data):

Reaction PathwayPredicted Activation Energy (ΔG‡) (kcal/mol)Interpretation
SₙAr: Nucleophilic attack at C4 (ipso-substitution)25 - 30High barrier, suggesting SₙAr at the ring is likely slow under standard conditions.
Sₙ2: Nucleophilic attack at the benzylic carbon15 - 20Lower barrier, indicating that substitution at the chloromethyl group is the kinetically preferred pathway.
Sₙ1: Formation of the benzylic carbocation> 35Very high barrier for the initial ionization step, making an Sₙ1 pathway unlikely with most nucleophiles.

Note: These values are illustrative, based on typical calculations for similar systems. Actual values require specific DFT computations.

Semi-Empirical Methods (e.g., PM3, AM1)

These are approximate quantum mechanics methods that use parameters derived from experimental data to simplify calculations. They are significantly faster than DFT, making them suitable for rapid screening of large numbers of molecules.[8]

Causality and Application: Semi-empirical methods can provide rapid estimates of ground-state properties like heats of formation and orbital energies. While less accurate for activation energies, they can be effective for predicting regioselectivity by comparing the relative energies of potential intermediates or products.[8] For our target molecule, one could quickly calculate the proton affinity at different sites to estimate relative nucleophilicity or model the relative stability of intermediates.

Performance Comparison:

ModelAccuracyComputational CostRecommended Use Case
Density Functional Theory (DFT) High (can achieve chemical accuracy of 1-2 kcal/mol with proper setup)High (hours to days)Detailed mechanistic studies, accurate rate prediction, publication-quality data.
Semi-Empirical (PM3, AM1) Moderate to Low (errors can be >5 kcal/mol)Low (seconds to minutes)High-throughput screening, initial regioselectivity predictions, large systems.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical in nature, establishing a mathematical relationship between chemical structure (encoded as numerical descriptors) and a specific activity or property.[9][10]

Causality and Application: A QSAR model does not calculate reaction pathways from first principles. Instead, it predicts reactivity based on correlations learned from a "training set" of molecules with known reactivities. To predict the reactivity of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, one would need to build or use a QSAR model developed for nucleophilic substitution reactions of substituted benzyl halides or nitroaromatics.[11][12]

The predictive power of a QSAR model is entirely dependent on the quality and relevance of the training data. Its "applicability domain" defines the chemical space in which it can make reliable predictions.[13]

Hammett Equation (Linear Free-Energy Relationship)

The Hammett equation is a classic empirical model that quantifies the effect of meta- and para-substituents on the reactivity of a benzene derivative.[14][15][16] It takes the form:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reaction.

  • k₀ is the rate constant for the unsubstituted reference reaction.

  • σ (Sigma) is the substituent constant, which depends on the substituent and its position (meta or para).

  • ρ (Rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.

Causality and Application: The Hammett equation provides a quantitative measure of how the electron-donating or electron-withdrawing nature of the nitro and ethoxy groups influences the reactivity at the benzylic center. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For Sₙ2 reactions of benzyl halides, ρ is typically small and negative, while for Sₙ1 reactions, it is large and negative.[17] This can help elucidate the reaction mechanism.

Visualization of Predictive Workflows

The following diagrams illustrate the conceptual workflows for predicting chemical reactivity.

G cluster_0 Computational Modeling Workflow cluster_1 Experimental Validation mol Define Molecule & Reaction (4-(chloromethyl)-2-ethoxy-1-nitrobenzene + Nucleophile) dft DFT Calculation (Transition States, ΔG‡) mol->dft semi Semi-Empirical (Screening, Relative Energies) mol->semi qsar QSAR Model (Descriptor-based Prediction) mol->qsar hammett Hammett Analysis (Electronic Effects) mol->hammett predict Generate Reactivity Predictions (Rate, Pathway) dft->predict semi->predict qsar->predict hammett->predict compare Compare & Validate (Model vs. Experiment) predict->compare exp Kinetic Experiments (HPLC/GC Monitoring) data Analyze Experimental Data (Determine k_obs, Products) exp->data data->compare

Caption: A generalized workflow for predicting and validating chemical reactivity.

G A First-Principles Methods (Quantum Mechanics) B Density Functional Theory (DFT) (High Accuracy, High Cost) A->B Abstraction Level C Semi-Empirical Methods (Medium Accuracy, Medium Cost) B->C Approximation Level D Empirical & Statistical Methods E QSAR Models (Data-Driven, Predictive) D->E F Linear Free-Energy (Hammett) (Correlation-Based, Mechanistic Insight) D->F

Caption: Relationship between different classes of predictive models.

Experimental Protocol for Model Validation

Computational predictions are hypotheses that must be validated experimentally. A trustworthy protocol is essential for generating benchmark data.

Objective: To determine the kinetic rate constants and product distribution for the reaction of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene with a model nucleophile (e.g., sodium methoxide) to distinguish between SₙAr and benzylic substitution pathways.

Materials:

  • 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

  • Sodium methoxide solution (standardized)

  • Anhydrous methanol (solvent)

  • Internal standard (e.g., decane)

  • Reaction vessel with temperature control and magnetic stirring

  • HPLC or GC-FID system with a suitable column

Methodology:

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), prepare a solution of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene (e.g., 0.05 M) and the internal standard in anhydrous methanol.

  • Initiation: Initiate the reaction by adding a known volume of the standardized sodium methoxide solution to achieve the desired concentration (e.g., 0.10 M). Start a timer immediately.[18]

  • Sampling: At regular, timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl) to neutralize the methoxide.

  • Analysis: Analyze the quenched samples by HPLC or GC-FID. The internal standard allows for precise quantification of the disappearance of the starting material and the appearance of products.[18]

  • Data Analysis:

    • Identify the products by comparing their retention times to authentic standards (if available) or by using mass spectrometry (GC-MS or LC-MS). The expected products are 4-(methoxymethyl)-2-ethoxy-1-nitrobenzene (from benzylic substitution) and 4-chloro-1,2-diethoxy-nitrobenzene (from SₙAr, if it occurs).

    • Plot the concentration of the reactant versus time. Use the integrated rate laws (e.g., for a pseudo-first-order or second-order reaction) to determine the observed rate constant (k_obs).

This self-validating system provides definitive, quantitative data on both the rate and pathway of the reaction, serving as the ultimate benchmark for the computational models.

Conclusion and Recommendations

Predicting the reactivity of a molecule with multiple reactive sites like 4-(chloromethyl)-2-ethoxy-1-nitrobenzene requires a multi-faceted approach. No single model is universally superior; the optimal choice depends on the research objective.

  • For High Accuracy and Mechanistic Insight: Density Functional Theory (DFT) is the recommended method. It is the only approach discussed that can reliably compare the activation energies of distinct reaction pathways (SₙAr vs. Sₙ2) from first principles.

  • For High-Throughput Screening: Semi-empirical methods or QSAR models are more appropriate. If a relevant and validated QSAR model exists, it can provide near-instantaneous predictions. If not, semi-empirical methods offer a rapid way to estimate properties that correlate with reactivity.

  • For Understanding Electronic Effects: The Hammett equation provides a simple yet powerful framework for rationalizing how the substituents modulate reactivity at the benzylic position, offering valuable qualitative and semi-quantitative insights.

Ultimately, a synergistic approach is most powerful. Rapid methods like semi-empirical calculations can be used to generate initial hypotheses, which can then be rigorously tested and refined using high-level DFT calculations. All computational predictions should, whenever possible, be anchored to and validated by robust experimental data as outlined in this guide.

References

  • A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity. Benchchem.
  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
  • DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids. ResearchGate.
  • DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. ResearchGate.
  • Hammett equation. Wikipedia.
  • A Comparative Guide to the Computational Modeling of 1-Azido-3-nitrobenzene Reactivity. Benchchem.
  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.
  • Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. ResearchGate.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC.
  • Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis. ACS Publications.
  • Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. ResearchGate.
  • Predictivity of QSAR. Journal of Chemical Information and Modeling.
  • The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online.
  • QSAR models - ProtoQSAR.
  • Quantitative structure–activity relationship. Wikipedia.
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.
  • 4-Nitrochlorobenzene. Wikipedia.

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Validation

benchmarking the efficiency of different synthetic routes to 4-(chloromethyl)-2-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(chloromethyl)-2-ethoxy-1-nitrobenzene is a key intermediate in the synthesis of a variety of pharmacologically active compounds and function...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-2-ethoxy-1-nitrobenzene is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its versatile structure, featuring a reactive chloromethyl group, an electron-withdrawing nitro group, and an ethoxy substituent, makes it a valuable building block in medicinal chemistry and materials science. The efficiency, scalability, and safety of the synthetic route to this compound are therefore of paramount importance. This guide provides an in-depth comparison of the primary synthetic strategies for preparing 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the most appropriate method for their specific needs.

Two principal synthetic pathways have been evaluated:

  • Route A: Direct Chloromethylation of 2-ethoxy-1-nitrobenzene via an electrophilic aromatic substitution.

  • Route B: Two-Step Synthesis involving the preparation of (2-ethoxy-4-nitrophenyl)methanol as an intermediate, followed by its chlorination.

This guide will dissect each route, presenting a logical flow from starting materials to the final product, and will conclude with a comparative analysis to facilitate an informed decision-making process.

Route A: Direct Chloromethylation of 2-ethoxy-1-nitrobenzene

This approach aims to introduce the chloromethyl group in a single step onto the 2-ethoxy-1-nitrobenzene backbone. The most common method for this transformation is the Blanc chloromethylation reaction .[1][2]

Reaction Principle and Regioselectivity

The Blanc chloromethylation is an electrophilic aromatic substitution where formaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst such as zinc chloride, generate a chloromethylating agent.[1][3] The regiochemical outcome of this reaction on a disubstituted benzene ring is governed by the directing effects of the existing substituents.[4][5][6]

In the case of 2-ethoxy-1-nitrobenzene, we have two competing directing groups:

  • The ethoxy group (-OEt) is an activating, ortho, para-director.[7]

  • The nitro group (-NO₂) is a deactivating, meta-director.[4][5]

The positions on the ring are influenced as follows:

  • C4-position: para to the strongly activating ethoxy group.

  • C6-position: ortho to the ethoxy group and meta to the nitro group.

  • C3 and C5-positions: meta to the ethoxy group and ortho/para to the nitro group, thus strongly deactivated.

Considering these electronic effects, the electrophilic attack is most likely to occur at the C4 or C6 positions. The para position (C4) is often favored due to reduced steric hindrance compared to the ortho position (C6). Therefore, the Blanc chloromethylation of 2-ethoxy-1-nitrobenzene is expected to yield the desired 4-(chloromethyl) isomer as a major product.

Caption: Regioselectivity of electrophilic substitution on 2-ethoxy-1-nitrobenzene.

Experimental Protocol: Blanc Chloromethylation

Materials:

  • 2-ethoxy-1-nitrobenzene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Inert solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a gas inlet tube, suspend anhydrous zinc chloride (1.2 eq) in the inert solvent.

  • Add 2-ethoxy-1-nitrobenzene (1.0 eq) and paraformaldehyde (1.5 eq) to the suspension.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours.

  • After saturation with HCl, slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.[8]

Efficiency and Considerations
  • Yield: Moderate to good yields are generally reported for Blanc chloromethylation reactions, though they can be substrate-dependent.[2] For deactivated substrates, yields might be lower.[1]

  • Byproducts: The formation of isomeric products (e.g., 6-(chloromethyl)-2-ethoxy-1-nitrobenzene) and diarylmethane byproducts is possible.[1]

  • Safety: The reaction generates hydrogen chloride gas, which is corrosive and toxic. It must be performed in a well-ventilated fume hood. A significant hazard of the Blanc chloromethylation is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1] Therefore, appropriate safety precautions are crucial.

Route B: Two-Step Synthesis via a Hydroxymethyl Intermediate

This strategy involves the initial synthesis of (2-ethoxy-4-nitrophenyl)methanol, followed by its conversion to the target chloromethyl compound. This approach offers potentially better control over regioselectivity.

Route_B_Workflow A 2-ethoxy-4-nitrobenzaldehyde B (2-ethoxy-4-nitrophenyl)methanol A->B Reduction (e.g., NaBH4) C 4-(chloromethyl)-2-ethoxy-1-nitrobenzene B->C Chlorination (e.g., SOCl2)

Caption: Workflow for the two-step synthesis of 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

Step B1: Synthesis of (2-ethoxy-4-nitrophenyl)methanol

The precursor, 2-ethoxy-4-nitrobenzaldehyde, can be synthesized from commercially available 2-hydroxy-4-nitrobenzaldehyde via a Williamson ether synthesis. The subsequent reduction of the aldehyde to the corresponding alcohol is a standard transformation.

Experimental Protocol: Reduction of 2-ethoxy-4-nitrobenzaldehyde

Materials:

  • 2-ethoxy-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Aqueous Hydrochloric Acid (1 M)

Procedure:

  • Dissolve 2-ethoxy-4-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1 eq) in small portions, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford (2-ethoxy-4-nitrophenyl)methanol, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Step B2: Chlorination of (2-ethoxy-4-nitrophenyl)methanol

The conversion of the benzylic alcohol to the corresponding chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[9][10][11]

Experimental Protocol: Chlorination with Thionyl Chloride

Materials:

  • (2-ethoxy-4-nitrophenyl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane or Toluene

  • Catalytic amount of Dimethylformamide (DMF) (optional)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve (2-ethoxy-4-nitrophenyl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (e.g., 1 drop).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise from the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

  • Purify the product by column chromatography or recrystallization.

Efficiency and Considerations
  • Yield: This two-step route generally provides good to high overall yields, as both the reduction and chlorination steps are typically efficient transformations.

  • Chemoselectivity: The reduction of the aldehyde with NaBH₄ is highly chemoselective in the presence of the nitro group. The chlorination of the benzylic alcohol with thionyl chloride is also a reliable reaction, though side reactions can occur if not performed under anhydrous conditions.[11]

  • Safety: Thionyl chloride is a corrosive and lachrymatory reagent that reacts violently with water.[11] It must be handled with care in a well-ventilated fume hood. The reaction produces SO₂ and HCl as gaseous byproducts.

Comparative Analysis of Synthetic Routes

Parameter Route A: Direct Chloromethylation Route B: Two-Step Synthesis
Number of Steps 12 (from 2-ethoxy-4-nitrobenzaldehyde)
Starting Materials 2-ethoxy-1-nitrobenzene, Paraformaldehyde, HCl, ZnCl₂2-ethoxy-4-nitrobenzaldehyde, NaBH₄, SOCl₂
Regioselectivity Potentially yields a mixture of isomers.High, as the position of the functional group is pre-determined.
Overall Yield Moderate, dependent on regioselectivity and side reactions.Generally good to high.
Purification May require careful separation of isomers.Generally more straightforward.
Safety Concerns Formation of highly carcinogenic bis(chloromethyl) ether.Use of corrosive and water-reactive thionyl chloride.
Scalability Industrial applications are possible but require strict safety controls.Readily scalable with standard laboratory and pilot plant equipment.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 4-(chloromethyl)-2-ethoxy-1-nitrobenzene.

Route A (Direct Chloromethylation) is more atom-economical in principle, being a one-step process. However, the lack of predictable and high regioselectivity for the specific substrate, coupled with the significant safety hazard of potentially forming bis(chloromethyl) ether, makes it a less desirable choice for laboratory-scale synthesis and for applications where high purity is critical.

Route B (Two-Step Synthesis) , while longer, provides superior control over the regiochemistry, leading to a purer final product and generally higher overall yields. The starting material, 2-ethoxy-4-nitrobenzaldehyde, can be reliably prepared, and the subsequent reduction and chlorination steps are well-established and high-yielding transformations. For research and development purposes, where purity and predictability are paramount, Route B is the recommended synthetic strategy. The handling of thionyl chloride requires standard precautions for reactive reagents, which are well within the capabilities of a standard organic synthesis laboratory.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, purity requirements, and available safety infrastructure.

References

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Save My Exams. (n.d.). Directing Effects (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4(1-Chloromethyl-ethyl)-nitrobenzene. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Blanc Chloromethylation Reaction. Retrieved from [Link]

  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synlett, 2008(19), 2945-2949.
  • Gierczak, T., Gębicki, J., & Kroh, J. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3108.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2017, June 13). I want chlorinated an aliphatic alcohol and I would love if you help me in the treatment step. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • OC-Master. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Blanc chloromethylation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788319A - Preparation method of o-nitrobenzaldehyde derivative.
  • Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25.
  • Google Patents. (n.d.). US1761475A - Side chain chlorination products of meta nitrotoluene and process of making the same.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • ScienceMadness.org. (2011, July 23). chlorination of benzyl alcohol. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Blanc Chloromethylation Reaction. Retrieved from [Link]

  • Citeseerx.ist.psu.edu. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52(4), 460-462.
  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • ResearchGate. (n.d.). Purification of p-nitrochlorobenzene and m-nitrochlorobenzene by melt crystallization. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for hazardous chemical management is non-negotiable. 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0)[1] is a bifun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for hazardous chemical management is non-negotiable. 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS: 1249505-29-0)[1] is a bifunctional synthetic intermediate that demands strict operational and disposal controls. It combines the severe alkylating properties of a chloromethyl group with the systemic toxicity of a nitroaromatic core.

To ensure absolute safety and regulatory compliance, laboratory professionals must understand why specific disposal mechanisms are utilized, rather than merely following a checklist.

Hazard Causality & Biochemical Mechanism

Before executing any disposal protocol, it is critical to understand the mechanistic pathways that make this compound exceptionally hazardous to human health and the environment.

  • The Chloromethyl Moiety (Genotoxicity & Necrosis): The chloromethyl group acts as a powerful electrophile. It undergoes rapid nucleophilic displacement of the halogen-bearing carbon atom, making it a potent alkylating agent. Upon contact with biological tissues, it covalently binds to DNA bases and cellular proteins, leading to irreversible mutagenesis and severe tissue necrosis[2].

  • The Nitroaromatic Core (Methemoglobinemia): If absorbed systemically (via inhalation or dermal permeation), the nitro group is reduced by oxygen-insensitive nitroreductases (predominantly in gut microflora and hepatic systems) into reactive intermediates like nitrosobenzene and phenylhydroxylamine. These metabolites initiate a redox cycle that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This creates methemoglobin, which cannot bind oxygen, leading to chemical asphyxiation[3][4].

ToxicityMechanism cluster_Chloro Chloromethyl Moiety cluster_Nitro Nitroaromatic Core Chem 4-(Chloromethyl)-2-ethoxy -1-nitrobenzene Alk Nucleophilic Displacement (Alkylating Agent) Chem->Alk Red Enzymatic Reduction (Nitroreductases) Chem->Red DNA DNA/Protein Alkylation (Genotoxicity/Necrosis) Alk->DNA Reacts with macromolecules MetHb Hemoglobin Oxidation (Methemoglobinemia) Red->MetHb Fe2+ to Fe3+ oxidation

Fig 1. Dual-pathway biochemical toxicity mechanism of chloromethyl and nitroaromatic moieties.

Quantitative Hazard Profile & Control Matrix

To translate these biochemical risks into operational safety, all quantitative data and required engineering controls are summarized below.

Hazard ClassGHS IndicationMechanistic CauseRequired Engineering / PPE Control
Systemic Toxicity Category 3 (Toxic)Nitroreductase-mediated hemoglobin oxidationFume hood (Face velocity >100 fpm); Viton/Silver Shield gloves
Corrosion / Irritation Category 1B (Burns)Electrophilic alkylation of structural proteinsFull face shield; impermeable chemical apron
Mutagenicity Category 2 (Suspected)DNA base alkylation (nucleophilic substitution)Closed-system transfer; localized exhaust
Environmental Category 2 (Aquatic)Disruption of aquatic metabolic pathwaysZero-drain disposal policy ; secondary containment

Step-by-Step Disposal Methodology

Because of its halogenated nature, 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene cannot be neutralized in-house and must never enter the aqueous waste stream. The following self-validating protocol ensures safe containment and regulatory compliance.

Step 1: Waste Segregation (The Compatibility Mandate)
  • Action: Isolate all liquid and solid waste containing this compound into a strictly dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated compounds with non-halogenated solvents (e.g., acetone, ethanol) alters the flash point and can trigger highly exothermic reactions. Furthermore, environmental regulations mandate that halogenated wastes undergo specific high-temperature incineration to prevent the atmospheric release of dioxins[5].

  • Self-Validation Check: Before adding material, visually inspect the waste log attached to the container. If any non-halogenated solvent is listed, halt the procedure immediately and procure a virgin waste container.

Step 2: Containerization & Secondary Containment
  • Action: Collect the waste in High-Density Polyethylene (HDPE) or amber glass carboys equipped with secure, PTFE-lined caps.

  • Causality: The highly reactive chloromethyl group can degrade standard low-density plastics and permeate inferior seals. Amber glass is highly recommended as it prevents UV-catalyzed radical degradation of the nitro group, which could otherwise lead to pressure buildup.

  • Self-Validation Check: Perform a tactile and visual inspection of the container for micro-fissures or stress discoloration. Place the primary container inside a chemically resistant secondary containment bin capable of holding 110% of the primary volume.

Step 3: RCRA Labeling and SAA Accumulation
  • Action: Affix a compliant Hazardous Waste label the moment the first drop of waste enters the container.

  • Causality: Unlabeled "mystery" chemicals are the leading cause of laboratory safety citations and accidental reactive mixing.

  • Self-Validation Check: Ensure the label explicitly states: "Hazardous Waste - Halogenated Organics", "4-(Chloromethyl)-2-ethoxy-1-nitrobenzene", the CAS Number (1249505-29-0)[1], and the exact accumulation start date. Store in a designated Satellite Accumulation Area (SAA) with a strict regulatory limit of 55 gallons.

Step 4: High-Temperature Incineration via EHS
  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup before the SAA time limit expires.

  • Causality: Final destruction must occur in a specialized rotary kiln incinerator. A thermal threshold exceeding 1,800°F is required to break the robust carbon-halogen bonds, converting the compound into CO₂, H₂O, and HCl. The resulting HCl gas is subsequently neutralized by alkaline scrubbers in the exhaust flue[5].

DisposalWorkflow Gen Waste Generation (Fume Hood) Seg Segregation (Halogenated Organics) Gen->Seg Cont Containerization (HDPE + Secondary) Seg->Cont Label RCRA Labeling (CAS: 1249505-29-0) Cont->Label SAA SAA Storage (< 55 Gallons) Label->SAA Incineration High-Temp Incineration (>1,800°F) SAA->Incineration

Fig 2. Step-by-step laboratory disposal workflow for halogenated nitroaromatic hazardous waste.

Emergency Spill Response & Decontamination

In the event of a localized spill outside of primary containment, execute the following protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and maximize fume hood/room exhaust to mitigate inhalation of alkylating vapors.

  • Absorb (Non-Combustible): Do not use combustible materials like paper towels or sawdust. The ethoxy and nitroaromatic components present a combustible profile. Use inert, non-sparking absorbents such as vermiculite or dry sand.

  • Collect: Sweep the saturated absorbent using non-sparking tools to prevent friction ignition. Place the material into a dedicated solid hazardous waste container.

  • Decontaminate & Validate: Wipe the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate). Causality: The alkaline environment promotes the hydrolysis of residual chloromethyl groups into less harmful hydroxymethyl derivatives and neutralizes localized HCl. Validation: Check the pH of the final water rinse with indicator paper; a neutral pH (7.0) confirms the successful removal of residual acidic byproducts.

Sources

Handling

Personal protective equipment for handling 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Advanced Operational Guide: Handling and Disposal of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 4-(Chloromethyl)-2-ethoxy-1-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and Disposal of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0) requires moving beyond generic safety data sheets. This compound presents a severe "dual-threat" hazard profile. To ensure laboratory safety and operational continuity, researchers must understand the mechanistic causality behind the hazards and implement self-validating protocols for every step of the workflow.

Mechanistic Hazard Profile

Understanding why a chemical is dangerous is the first step in designing a robust safety protocol.

  • The Alkylating Threat (Chloromethyl moiety): The para-nitro group withdraws electron density from the aromatic ring, making the benzylic carbon highly susceptible to nucleophilic attack ( SN​2 ). This makes the compound an aggressive alkylating agent, a severe lachrymator, and a potent vesicant capable of cross-linking DNA[1].

  • The Systemic Threat (Nitroaromatic moiety): Nitroaromatic compounds readily penetrate the dermal barrier. Once in the bloodstream, they undergo redox cycling, oxidizing the Fe2+ in hemoglobin to Fe3+ . This induces methemoglobinemia, severely impairing oxygen transport and causing cyanosis (blue discoloration of the skin) and potential respiratory collapse[2].

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix outlines the required equipment and the chemical causality justifying its use.

PPE ComponentTechnical SpecificationMechanistic Causality & Validation
Hand Protection Inner: 4-mil NitrileOuter: 14-mil Butyl RubberCausality: Nitroaromatics rapidly permeate standard nitrile. Butyl rubber provides a robust barrier against both the solvent vehicle and the alkylating agent[2].Validation: Perform an air-inflation test on outer gloves prior to donning to verify the absence of micro-punctures.
Eye & Face Indirect-vent splash goggles + Polycarbonate face shieldCausality: The chloromethyl moiety is a severe lachrymator and corneal vesicant[1]. A face shield prevents catastrophic facial exposure during pressure-release events.
Body Protection Tychem® QC apron over a flame-resistant (FR) lab coatCausality: Standard cotton lab coats absorb liquid spills, holding the methemoglobinemia-inducing nitroaromatic against the skin[2]. Tychem® repels organic liquids.
Engineering Class II Type B2 BSC or Chemical Fume HoodCausality: Continuous exhaust is required to manage the vapor pressure of the lachrymatory chloromethyl compound.Validation: Visually confirm the digital airflow monitor reads 100 fpm before opening the primary container.

Operational Handling Protocol

Protocol 1: Inert-Atmosphere Transfer Causality: 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is sensitive to ambient moisture, which slowly hydrolyzes the benzylic chloride to release corrosive hydrogen chloride (HCl) gas. Handling under an inert atmosphere prevents pressure build-up and reagent degradation[3].

  • Pre-Operation Validation: Verify that the fume hood face velocity is between 100–120 fpm. Check the calibration date on the monitor.

  • Atmospheric Control: Purge the reaction vessel and the primary chemical container with dry Argon for 5 minutes prior to transfer.

  • Material Transfer: Using a dedicated, non-metallic spatula (to avoid scratching glassware which can initiate stress fractures), transfer the required mass. If in solution, use a gas-tight syringe equipped with a PTFE-coated plunger.

  • Immediate Decontamination: Wipe the balance and surrounding workspace with a Kimwipe dampened with 10% aqueous sodium thiosulfate to neutralize any microscopic dust or droplets, followed by a water wipe.

Emergency Spill & Decontamination Protocol

Protocol 2: Emergency Spill Response Causality: Immediate intervention is required to prevent transdermal absorption, which can lead to cyanosis and methemoglobinemia within hours[2].

  • Evacuation & Isolation: Immediately alert personnel and isolate the spill zone. Do not attempt cleanup if respiratory protection is compromised.

  • Skin Contact Response: If dermal exposure occurs, do not use organic solvents (e.g., acetone or ethanol) to clean the skin, as this accelerates transdermal penetration. Flush the affected area with copious amounts of lukewarm water and mild soap for a minimum of 15 minutes[1].

  • Chemical Neutralization: For benchtop spills, cover the liquid or solid with a 1:1 mixture of sand and soda ash to contain it. Carefully mist the absorbent with a 10% sodium thiosulfate solution to chemically quench the alkylating agent.

  • Collection: Sweep the neutralized matrix into a highly visible, sealable hazardous waste container.

Disposal & Chemical Quenching Plan

Protocol 3: Chemical Quenching and Waste Segregation Causality: Disposing of unquenched benzylic chlorides into standard laboratory waste streams is a severe safety violation. It can lead to cross-reactions with incompatible waste (e.g., amines, azides) or pressure explosions from HCl generation[4]. The electrophilic carbon must be neutralized via nucleophilic substitution before disposal[3].

  • Quench Preparation: In a dedicated fume hood, prepare a quenching solution of 1M Sodium Hydroxide (NaOH) in Methanol, or use a concentrated ammonium hydroxide solution.

  • Controlled Addition: Cool the reaction vessel containing the residual 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene to 0°C. Add the quenching solution dropwise. Caution: The substitution reaction is exothermic.

  • Validation of Quench: Stir the mixture at room temperature for 2 hours. Validate the complete consumption of the alkylating agent via Thin Layer Chromatography (TLC) or by confirming the complete cessation of lachrymatory vapors.

  • Waste Segregation: Once chemically neutralized, transfer the solution to a clearly labeled "Halogenated Organic Waste - Nitroaromatics" container. Ensure the waste carboy is equipped with a vented cap to prevent pressure accumulation[4].

Workflow Visualization

G A Hazard: 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene B Engineering Control: Fume Hood (>100 fpm) A->B Assess C PPE Donning: Butyl Gloves + Face Shield B->C Prepare D Execution: Inert Atmosphere Transfer C->D Handle E Post-Reaction: Chemical Quenching (1M NaOH) D->E Neutralize F Validation: TLC Confirmation of Quench E->F Verify G Disposal: Segregate as Halogenated Waste F->G Dispose

Fig 1: Self-validating workflow and chemical quenching logic for dual-hazard handling.

References

  • [1] National Institutes of Health (NIH) PubChem. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482. Available at:

  • [4] Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at:

  • [2] New Jersey Department of Health. Hazardous Substance Fact Sheet: BENZENE, 1-(CHLOROMETHYL)-4-NITRO-. Available at:

  • [3] Organic Syntheses. Working with Hazardous Chemicals. Available at:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Chloromethyl)-2-ethoxy-1-nitrobenzene
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